1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONXBNQBUCKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400048 | |
| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-01-2 | |
| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzimidazolone derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, based on available data for the parent compound and related N-substituted derivatives.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzimidazolone core N-alkylated with a 2-hydroxyethyl group at the 1-position. The IUPAC name for this compound is 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2CCO |
| InChI Key | (Predicted) |
| CAS Number | Not explicitly found. |
Note: A definitive CAS number for this specific molecule could not be located in the searched databases. The molecular weight and formula are calculated based on the chemical structure.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be higher than room temperature. |
| Boiling Point | Higher than the parent benzimidazolone. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. The hydroxyethyl group may impart some water solubility. |
| pKa | The N-H proton of the imidazole ring is weakly acidic. |
Synthesis
A plausible synthetic route to this compound involves the N-alkylation of the parent heterocycle, 1,3-dihydro-2H-benzimidazol-2-one.[6] This parent compound can be synthesized by the condensation of o-phenylenediamine with urea.[7] The subsequent alkylation can be achieved using a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.
Experimental Protocol: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one
This protocol is a representative procedure for the N-alkylation of benzimidazolones and may require optimization for the specific synthesis of the title compound.
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral features are outlined below.[8][9]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzene ring (multiplets in the range of δ 7.0-7.5 ppm).- A triplet corresponding to the methylene group attached to the nitrogen (N-CH₂).- A triplet corresponding to the methylene group attached to the hydroxyl group (CH₂-OH).- A broad singlet for the hydroxyl proton (OH).- A singlet for the remaining N-H proton. |
| ¹³C NMR | - Aromatic carbon signals.- A signal for the carbonyl carbon (C=O) in the benzimidazolone ring.- Signals for the two methylene carbons of the hydroxyethyl group. |
| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group.- N-H stretching vibration.- A strong absorption band for the C=O stretch of the urea moiety.- C-N stretching bands.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Potential Biological Activities
While specific biological data for this compound is not available, the benzimidazolone scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticancer Activity
Numerous benzimidazole and benzimidazolone derivatives have been reported to possess significant anticancer properties.[10][11][12][13] Their mechanisms of action are diverse and can include:
-
Inhibition of Tubulin Polymerization: Some benzimidazoles interfere with microtubule formation, leading to mitotic arrest and apoptosis.[10]
-
Kinase Inhibition: The benzimidazolone core can act as a scaffold for the design of inhibitors of various protein kinases involved in cancer cell signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[12]
Anti-inflammatory Activity
Benzimidazole derivatives have also been investigated for their anti-inflammatory effects.[2][3][14] The proposed mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes.
-
Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines.[15][16]
Conclusion
This compound is a molecule of interest due to its core benzimidazolone structure, which is prevalent in many biologically active compounds. While specific experimental data for this particular derivative is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-documented chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the properties and therapeutic potential of this and other N-substituted benzimidazolone derivatives.
References
- 1. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazolone synthesis [organic-chemistry.org]
- 7. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-depth Technical Guide on 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazolone class of heterocyclic compounds. The benzimidazolone core is a "privileged scaffold" in medicinal chemistry, forming the central structure of numerous biologically active molecules.[1] These compounds are recognized for a wide range of pharmacological activities, including but not limited to, potent antagonists for various receptors and inhibitors of enzymes like protein kinases.[2] The introduction of a hydroxyethyl group at the N-1 position can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. This modification makes it an interesting candidate for further investigation in drug discovery and development.
Physicochemical and Structural Data
Due to the limited availability of specific data for the title compound, the following tables summarize key information for the parent scaffold, 1,3-dihydro-2H-benzimidazol-2-one, and a closely related analog, 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one. This comparative data provides a baseline for predicting the properties of this compound.
Table 1: Physicochemical Properties of Benzimidazolone and a Related Analog
| Property | 1,3-dihydro-2H-benzimidazol-2-one | 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one |
| CAS Number | 43135-91-7[3] | 52548-84-2[4] |
| Molecular Formula | C₇H₆N₂O | C₉H₉ClN₂O[4] |
| Molecular Weight | 134.14 g/mol | 196.63 g/mol [4] |
| Predicted pKa | Not Available | Not Available |
| Predicted XLogP3 | 0.4[3] | 1.3[4] |
| Hydrogen Bond Donor Count | 2 | 1[4] |
| Hydrogen Bond Acceptor Count | 1 | 1[4] |
Table 2: Structural Information
| Compound | IUPAC Name | SMILES Notation |
| 1,3-dihydro-2H-benzimidazol-2-one | 1,3-dihydro-2H-benzimidazol-2-one | O=C1NC2=CC=CC=C2N1 |
| 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one | 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one[4] | ClCCN1C(=O)NC2=CC=CC=C12 |
| This compound | 1-(2-hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | OCCN1C(=O)NC2=CC=CC=C12 |
Experimental Protocols
The synthesis of this compound can be logically approached through the N-alkylation of the parent benzimidazolone. The following protocol is a representative method adapted from general procedures for the synthesis of N-substituted benzimidazolone derivatives.[2]
Synthesis of this compound
This procedure involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene carbonate, in the presence of a base.
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
2-Chloroethanol (or Ethylene Carbonate)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of the hydroxyethyl group and the benzimidazolone core.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups such as the carbonyl (C=O), N-H, and O-H stretching vibrations.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed N-alkylation reaction for the synthesis of the title compound.
Experimental Workflow
Caption: A typical workflow for the synthesis, purification, and characterization.
Structural Relationships
Caption: Relationship between the target compound and its key structural analogs.
Potential Applications in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The introduction of a hydroxyethyl side chain can enhance aqueous solubility and provide a site for further chemical modification or hydrogen bonding interactions with biological targets. Given that the parent benzimidazol-2-one structure is present in drugs like Droperidol and Pimozide,[1] this N-substituted analog could be explored for similar activities, particularly in the realm of neuroscience, or as a key intermediate for more complex pharmaceutical agents.[8][9] Its potential to interact with various enzymes and receptors warrants screening against a broad range of biological targets.
References
- 1. rsglobal.pl [rsglobal.pl]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazol-2-one | C7H4N2O | CID 162542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one | C9H9ClN2O | CID 3653471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one (EVT-13061614) [evitachem.com]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]
An In-depth Technical Guide on the Potential Mechanism of Action of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] These activities range from anticancer and antihistaminic to antimicrobial and anti-inflammatory properties.[3] The specific mechanism of action is highly dependent on the substitutions on the benzimidazole core.[3]
Potential Anticancer Mechanisms of Action
Benzimidazolone and benzimidazole derivatives are extensively studied for their anticancer properties, which are mediated through various mechanisms.[1][4][5]
1. Kinase Inhibition:
A prominent mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases.[6][7] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking the phosphorylation of their downstream substrates.[8] This disruption of signaling pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis.
Several classes of kinases are targeted by benzimidazole derivatives, including:
-
Aurora Kinases: Involved in mitotic progression.
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[9]
-
Mitogen-Activated Protein Kinases (MAPKs): Involved in cellular proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.[9]
The potential of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one as a kinase inhibitor would need to be experimentally verified through kinase inhibition assays.
Signaling Pathway Diagram: Generic Kinase Inhibition
Caption: Potential mechanism of kinase inhibition by this compound.
2. Disruption of Microtubule Polymerization:
Another well-documented anticancer mechanism of benzimidazole derivatives is the disruption of microtubule dynamics.[1][5] Compounds like mebendazole and albendazole bind to β-tubulin, inhibiting its polymerization into microtubules.[1] This leads to mitotic arrest, disruption of cellular transport, and ultimately, apoptosis.
Potential Antihistaminic Activity
Several benzimidazole derivatives are known to possess potent H1 antihistaminic activity and are used in the treatment of allergic conditions.[10][11][12] These compounds act as inverse agonists at the histamine H1 receptor, stabilizing its inactive conformation and thereby blocking the effects of histamine. This leads to the alleviation of allergic symptoms such as rhinitis, urticaria, and conjunctivitis. The structural features of this compound would need to be assessed for their potential to bind to the H1 receptor.
Quantitative Data for Representative Benzimidazole Derivatives
The following table summarizes the in vitro activity of various benzimidazole derivatives against different cancer cell lines and kinases. This data is provided to illustrate the range of potencies observed for this class of compounds.
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Benzimidazolone-Coumarin Hybrid | HeLa (Cervical Cancer) | 10.6 - 13.6 µM | [9] |
| Benzimidazolone-Oxadiazole Hybrid | HeLa (Cervical Cancer) | Low micromolar | [9] |
| 2-Amidobenzimidazole Derivative | Protein Kinase CK1δ | 98.6 nM | [8] |
| Benzimidazole Pyrazole Derivative | KDM4E (Lysine Demethylase) | 13 µM | |
| Benzimidazole Derivative | Lck (Kinase) | 3 nM | [13] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal generated by a luciferase-luciferin reaction.
-
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of a test compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to an untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow Diagram: Cytotoxicity Assay
References
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
- 11. The synthesis of benzimidazole derivatives as potential antihistaminic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newer antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Benzimidazolone Derivatives
Published: December 24, 2025 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazolone nucleus is a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the primary biological activities of benzimidazolone derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We present a synthesis of quantitative data from key studies, detail the experimental protocols used for their evaluation, and provide visualizations of critical signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.
Anticancer Activities
Benzimidazolone derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanisms of Action
The anticancer effects of benzimidazolone derivatives are primarily attributed to their ability to interfere with microtubule dynamics, inhibit critical cell signaling pathways, and induce programmed cell death (apoptosis).
-
Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole-based compounds is the inhibition of tubulin polymerization.[1][2] By binding to β-tubulin, these derivatives prevent the formation of microtubules, which are essential components of the mitotic spindle.[3] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4] The cytotoxic effects of some derivatives are directly attributed to their ability to bind to the colchicine binding site of tubulin.[5]
-
Kinase Inhibition: Benzimidazolone derivatives frequently act as inhibitors of protein kinases, which are often dysregulated in cancer. A key target is the PI3K/Akt/mTOR signaling pathway , a critical cascade that regulates cellular growth, survival, and proliferation.[6][7][8] By inhibiting kinases within this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.[9] Other targeted kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 4 (CDK4), which are pivotal in angiogenesis and cell cycle progression, respectively.[10]
-
Induction of Apoptosis: The culmination of microtubule disruption and kinase inhibition is the induction of apoptosis. Benzimidazolone compounds have been shown to trigger the intrinsic apoptotic pathway, often mediated through the activation of caspase-3 and regulation of Bcl-2 family proteins.[11]
Quantitative Anticancer Data
The in vitro efficacy of benzimidazolone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazolone-Oxadiazole Hybrid (Cmpd 7) | HeLa (Cervical) | 10.6 ± 0.61 | [10] |
| Benzimidazolone-Coumarin Hybrid (Cmpd 12b) | HeLa (Cervical) | 13.6 ± 0.78 | [10] |
| Benzimidazolone-Coumarin Hybrid (Cmpd 12c) | HeLa (Cervical) | 12.5 ± 0.72 | [10] |
| Benzimidazolone-Coumarin Hybrid (Cmpd 12d) | HeLa (Cervical) | 11.8 ± 0.68 | [10] |
| Benzimidazolone Hybrid (Cmpd 6) | A549 (Lung) | 30.6 ± 1.76 | [10] |
| Benzimidazolone Hybrid (Cmpd 6) | MCF-7 (Breast) | 28.3 ± 1.63 | [10] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | 60 Human Cancer Cell Lines | 0.43 - 7.73 | [5] |
| Benzoyl aryl benzimidazole derivative | MCF-7 (Breast) | 0.06 - 0.5 µg/mL | [11] |
| Alkylsulfonyl benzimidazole derivative | MCF-7 (Breast) | 4.7 - 10.9 | [11] |
| 1,2,4‐triazole benzimidazole derivative | A549 (Lung) | 4.56 | [11] |
| c-Met Tyrosine Kinase Inhibitor (12n) | A549 (Lung) | 7.3 ± 1.0 | [5] |
| c-Met Tyrosine Kinase Inhibitor (12n) | MCF-7 (Breast) | 6.1 ± 0.6 | [5] |
Experimental Protocols
1.3.1 MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14][15] The concentration of the resulting formazan, which is solubilized in an organic solvent, is directly proportional to the number of viable cells.[16]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazolone derivative and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][16]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.
Visualizing Anticancer Mechanisms
References
- 1. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document, therefore, serves to provide valuable context for researchers by presenting a general synthetic strategy for related benzimidazolone compounds and outlining a typical workflow for the characterization of such molecules. The information provided is intended to serve as a foundational guide for the experimental synthesis and subsequent spectroscopic analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one.
Data Presentation
As no specific quantitative experimental data for this compound has been found, data tables for NMR, IR, and Mass Spectrometry cannot be provided at this time. The acquisition of this data would require the de novo synthesis and characterization of the compound.
Experimental Protocols: A General Approach for Synthesis
The synthesis of N-substituted benzimidazol-2-ones can be approached through several established organic chemistry methodologies. A common and effective method involves the cyclization of a corresponding o-phenylenediamine derivative with a carbonylating agent, followed by N-alkylation. While a specific protocol for this compound is not available, a general procedure can be adapted from the synthesis of similar benzimidazolone derivatives.
General Synthetic Strategy:
A plausible synthetic route to this compound could involve a two-step process:
-
Synthesis of Benzimidazol-2-one: The initial step would be the synthesis of the parent benzimidazol-2-one ring system. This is commonly achieved by the reaction of o-phenylenediamine with urea. The mixture is heated, leading to the formation of the cyclic urea (benzimidazol-2-one) with the elimination of ammonia.
-
N-Alkylation: The subsequent step would be the selective N-alkylation of the benzimidazol-2-one with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol or ethylene oxide, in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetonitrile) would be critical to control the regioselectivity and yield of the mono-N-alkylated product over the di-N-alkylated product.
Illustrative Experimental Procedure (Adaptable):
-
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one. A mixture of o-phenylenediamine and urea (in a 1:1.2 molar ratio) is heated at 150-170 °C for 2-3 hours. The reaction mixture solidifies upon cooling. The solid is then triturated with hot water, filtered, and washed with cold water to yield the crude benzimidazol-2-one, which can be further purified by recrystallization.
-
Step 2: Synthesis of this compound. To a solution of benzimidazol-2-one in an appropriate aprotic polar solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the cessation of gas evolution. Subsequently, a 2-haloethanol (e.g., 2-bromoethanol, 1.1 equivalents) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product would then require purification, typically by column chromatography.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.
A Technical Guide to Investigating the Potential Therapeutic Targets of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a technical guide for the investigation of potential therapeutic targets for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one. As of the date of this publication, there is a lack of direct scientific literature detailing the specific biological activities and therapeutic targets of this compound. This guide is based on data from structurally related compounds within the benzimidazole class and provides a hypothetical framework for future research.
Introduction and Current Status
This compound is a heterocyclic organic compound belonging to the benzimidazole family. Currently, this molecule is primarily recognized in the pharmaceutical industry as a known impurity of Bilastine, a second-generation antihistamine drug. Specifically, it is referred to as Bilastine Hydroxy Impurity or Bilastine Desethyl Impurity[1][2]. While the benzimidazole core is present in numerous pharmacologically active compounds with a wide range of activities, the specific therapeutic potential of this compound remains uninvestigated.
Derivatives of benzimidazole have been reported to exhibit diverse biological activities, including:
-
Antihistaminic: As seen in the case of Bilastine, which targets the histamine H1 receptor.
-
Anticancer: Some benzimidazole derivatives have been shown to target human topoisomerase I[3][4].
-
Neuroprotective: Certain derivatives have demonstrated potential in reducing oxidative stress and neuroinflammation in models of neurodegenerative diseases[5].
-
Antimicrobial: Various substituted benzimidazoles have been evaluated for their antibacterial and antifungal properties[6].
Given the structural similarity to other bioactive benzimidazoles, it is plausible that this compound may interact with one or more biological targets of therapeutic relevance. This guide outlines a potential research workflow and experimental protocols to elucidate these targets.
Hypothetical Therapeutic Targets and Pathways
Based on the activities of related compounds, the following targets and pathways represent logical starting points for the investigation of this compound.
Histamine H1 Receptor (Antihistaminic Activity)
Given its relation to Bilastine, the most immediate hypothetical target is the histamine H1 receptor. Interaction with this G-protein coupled receptor (GPCR) would suggest potential applications in allergic conditions.
Caption: Hypothetical antagonism of the Histamine H1 receptor signaling pathway.
Topoisomerase I (Anticancer Activity)
Several benzimidazole derivatives have been identified as inhibitors of human topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. Inhibition of Topo I leads to DNA damage and apoptosis in cancer cells.
Caption: Potential inhibition mechanism of Topoisomerase I leading to apoptosis.
Proposed Research Workflow for Target Identification
A systematic approach is required to identify and validate the potential therapeutic targets of this compound.
Caption: A generalized workflow for target identification and validation.
Quantitative Data from Related Benzimidazole Derivatives
The following table summarizes quantitative data for representative benzimidazole derivatives from the literature to provide a benchmark for potential efficacy.
| Compound Class | Derivative Example | Target/Assay | Potency (IC50/GI50) | Reference |
| Anticancer | Derivative 12b | Human Topoisomerase I | 16 µM | [3] |
| Anticancer | Derivative 11a | NCI-60 Cell Line Panel | 0.16 - 3.6 µM (GI50) | [3] |
| Anticancer | Derivative 12a | NCI-60 Cell Line Panel | 0.16 - 3.6 µM (GI50) | [3] |
| Antimycobacterial | Derivative IT10 | M. tuberculosis H37Ra | 2.32 µM (IC50) | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Protocol 2: Human Topoisomerase I Relaxation Assay
Objective: To assess the inhibitory effect of the compound on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
This compound
-
Camptothecin (positive control inhibitor)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) with ethidium bromide
-
TAE buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 0.25 µg of supercoiled DNA, and varying concentrations of the test compound or camptothecin.
-
Enzyme Addition: Add 1 unit of human Topoisomerase I to start the reaction. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop solution.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE buffer at 100 V for 1-2 hours.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Determine the concentration of the compound that inhibits 50% of the DNA relaxation activity (IC50).
Protocol 3: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of the compound for the human histamine H1 receptor.
Materials:
-
Cell membranes expressing recombinant human H1 receptor
-
[³H]-Pyrilamine (radioligand)
-
This compound
-
Mepyramine (unlabeled competitor for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [³H]-Pyrilamine (e.g., 1 nM), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of mepyramine (e.g., 10 µM).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Bilastine Hydroxy Impurity | 202189-83-1 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
In silico docking studies of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
In Silico Docking Studies of Benzimidazolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the in silico molecular docking studies of benzimidazolone derivatives, with a focus on their potential as therapeutic agents. Due to the limited availability of specific docking studies on 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, this document leverages data and methodologies from closely related benzylbenzimidazolone derivatives investigated as modulators of α-glucosidase and glucokinase, two key enzymes in glucose metabolism.[1][2] This guide details the experimental protocols for such in silico studies, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to Benzimidazolones and In Silico Docking
Benzimidazolone is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been explored for various therapeutic applications, including as antihyperglycemic and hypoglycemic agents.[1] In silico molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the elucidation of interaction patterns at the molecular level. This approach accelerates the identification of potential drug candidates and provides insights into their mechanism of action before their synthesis and in vitro testing.
This guide will focus on the in silico evaluation of benzylbenzimidazolone derivatives against two important pharmacological targets for the management of type 2 diabetes:
-
α-Glucosidase (α-Glu): An intestinal enzyme that hydrolyzes dietary carbohydrates into glucose. Its inhibition can delay glucose absorption and manage postprandial hyperglycemia.[1][3][4]
-
Glucokinase (GK): A key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells, that acts as a glucose sensor and regulates insulin secretion.[5][6][7]
Quantitative Data from In Silico Docking Studies
The following tables summarize the quantitative data from the in silico docking of a series of benzylbenzimidazolone derivatives against α-glucosidase and glucokinase. The data presented here is based on a representative study and serves to illustrate the typical outputs of such computational analyses.[1][2]
Table 1: In Silico Docking Affinity Energies of Benzylbenzimidazolone Derivatives against α-Glucosidase and Glucokinase [1][2]
| Compound ID | α-Glucosidase Affinity Energy (kcal/mol) | Glucokinase Affinity Energy (kcal/mol) |
| 2k | -10.9 | -9.5 |
| 2m | -10.5 | -9.2 |
| 2r | -9.8 | -8.9 |
| 2s | -9.6 | -8.6 |
Lower affinity energy values indicate a potentially stronger binding interaction.
Experimental Protocols for In Silico Docking
This section outlines a detailed methodology for performing in silico molecular docking studies, based on protocols used for the analysis of benzimidazolone derivatives.
Software and Hardware
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
-
Protein Preparation Wizard: Included in most molecular modeling suites.
-
Ligand Preparation Module: Such as LigPrep in the Schrödinger suite.
-
Visualization Tool: PyMOL, Chimera, or Discovery Studio Visualizer.
-
Hardware: A high-performance computing workstation or cluster is recommended for handling the computational demands of docking simulations.
Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structures of the target proteins (e.g., α-glucosidase and glucokinase) are retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The raw PDB file is processed to:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign correct bond orders and formal charges.
-
Fill in any missing side chains or loops using structure prediction tools.
-
-
Receptor Grid Generation: A grid box is defined around the active or allosteric site of the protein to specify the region where the ligand docking will be performed. The size of the grid should be sufficient to accommodate the ligands in various orientations.
Ligand Preparation
-
2D Structure Drawing: The two-dimensional structures of the benzimidazolone derivatives are drawn using a chemical drawing software.
-
3D Structure Generation: The 2D structures are converted into low-energy 3D conformations.
-
Ligand Optimization: The ligand structures are optimized to generate various possible tautomers, stereoisomers, and ionization states at a physiological pH (e.g., 7.4 ± 0.2). This step is crucial for ensuring that the most likely form of the ligand in the biological environment is used for docking.
Molecular Docking Simulation
-
Docking Algorithm: A suitable docking algorithm (e.g., Glide for Schrödinger, or the Lamarckian Genetic Algorithm in AutoDock) is selected.
-
Execution: The prepared ligands are docked into the defined receptor grid of the prepared protein. The docking program samples a wide range of ligand conformations and orientations within the active site.
-
Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., GlideScore, or binding energy in kcal/mol). The poses with the best scores are then selected for further analysis.
Analysis of Docking Results
-
Binding Pose Visualization: The best-docked poses of the ligands are visualized in the active site of the protein to analyze the intermolecular interactions.
-
Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein are identified and analyzed. This information is critical for understanding the structure-activity relationship (SAR).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways involving α-glucosidase and glucokinase.
Caption: α-Glucosidase signaling pathway and therapeutic inhibition.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in silico docking study.
Caption: General workflow for in silico molecular docking studies.
Conclusion
This technical guide has provided a framework for understanding the in silico docking of benzimidazolone derivatives, using studies on benzylbenzimidazolones as a representative example. The detailed experimental protocols offer a practical guide for researchers initiating such computational studies. The tabulated quantitative data and visualized pathways and workflows serve as valuable resources for interpreting and contextualizing the results of molecular docking simulations. While specific data for this compound remains to be published, the methodologies and principles outlined herein are directly applicable to its future investigation and the broader field of benzimidazolone-based drug discovery.
References
- 1. Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glucokinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on the standardized experimental protocols for determining these properties. This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and potential application of this and related benzimidazole derivatives.
Chemical Identity
-
IUPAC Name: 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 160-180 | Estimated based on similar benzimidazolone structures. |
| Boiling Point (°C) | > 350 | Likely to decompose before boiling at atmospheric pressure. |
| Water Solubility | Moderately Soluble | The hydroxyl group is expected to increase aqueous solubility compared to the unsubstituted parent compound. |
| logP (Octanol-Water Partition Coefficient) | ~ 0.5 - 1.5 | Indicates a relatively balanced hydrophilic-lipophilic character. |
| pKa | ~ 9-10 (acidic proton on imidazole ring) | The N-H proton is weakly acidic. |
Note: These values are estimations and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[1][2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
Methodology: Capillary Method [1][2][3]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[1][2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1] This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube with a heating oil bath).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[2] The melting point is reported as the range T1-T2.
Boiling Point Determination
For compounds that are liquid at or near room temperature and are thermally stable, the boiling point is a fundamental physical constant.
Methodology: Micro Boiling Point (Capillary Method) [4][5][6][7][8]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).[4][7]
-
Heating: The sample is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Aqueous Solubility Determination
Solubility is a crucial parameter, especially in the context of drug development, as it affects absorption and bioavailability.
Methodology: Shake-Flask Method [9][10][11][12][13]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, PBS) in a sealed flask.[12]
-
Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration.[9][11]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][11] This concentration represents the aqueous solubility of the compound under the specified conditions.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a molecule's ionization state at different pH values.
Methodology: Potentiometric Titration [14][15][16][17]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration.[14]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[14][16]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[14][16] The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[15][17]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Methodology: Shake-Flask Method [18][19][20][21][22]
-
Solvent Preparation: 1-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[19]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with a specific volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[21] The mixture is then allowed to stand for complete phase separation.[19]
-
Quantification: The concentration of the compound in each phase (octanol and aqueous) is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a novel compound.
Caption: Generalized workflow for physicochemical property determination.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides the necessary framework for its characterization. The detailed experimental protocols for determining melting point, boiling point, aqueous solubility, pKa, and logP offer a clear path for researchers to generate reliable data. Such data is indispensable for any further investigation into the compound's potential applications in medicinal chemistry, materials science, or other scientific disciplines. The provided workflow visualization further clarifies the logical progression of these essential characterization steps.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 22. researchgate.net [researchgate.net]
The Benzimidazolone Core: A Technical Guide to its Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and rich history of benzimidazolone compounds, a pivotal scaffold in medicinal chemistry. From its initial synthesis in the late 19th century to its contemporary role in the development of targeted therapeutics, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the evolution of synthetic methodologies, presents key quantitative data in a structured format, and elucidates the signaling pathways modulated by this versatile heterocyclic system. Detailed experimental protocols for seminal syntheses and common biological assays are provided to facilitate further research and development in this important area of chemical biology.
Introduction: The Emergence of a Privileged Scaffold
The benzimidazole moiety, a fusion of benzene and imidazole rings, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Within this class, the benzimidazolone core, characterized by a carbonyl group at the 2-position of the benzimidazole ring system, has garnered significant attention for its diverse pharmacological activities. This guide traces the historical milestones, from the initial discovery of this chemical entity to its current status as a cornerstone in the design of novel therapeutic agents.
The Genesis of Benzimidazolone: A Historical Perspective
The first synthesis of the parent benzimidazole ring system is attributed to Hoebrecker in 1872.[2] However, the journey of the specific benzimidazolone core began shortly after.
The First Synthesis: A Landmark in Heterocyclic Chemistry
The first documented synthesis of unsubstituted 1,3-dihydro-2H-benzimidazol-2-one was achieved by Rudolph in 1879 .[3] This pioneering work laid the foundation for the extensive exploration of this heterocyclic system. While the original publication is a historical artifact, subsequent research has built upon this foundational discovery.
A prevalent and historically significant method for the synthesis of the benzimidazolone core is the reaction of an o-phenylenediamine with a carbonyl source, most commonly urea. This condensation reaction provides a direct and efficient route to the bicyclic system.
Evolution of Synthetic Methodologies
Since its initial discovery, a variety of synthetic routes to the benzimidazolone core have been developed, each with its own advantages in terms of yield, scalability, and substituent tolerance.
The Classic Urea Condensation
The reaction of o-phenylenediamine with urea remains a widely used and economical method for the preparation of 1,3-dihydro-2H-benzimidazol-2-one. The reaction is typically carried out at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent.
Phosgene and Phosgene Equivalents
The use of phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), offers another versatile route to benzimidazolones. This method allows for the synthesis of a wide range of substituted benzimidazolones under milder conditions compared to the traditional urea melt.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced a plethora of new methods for constructing the benzimidazolone scaffold. These include metal-catalyzed carbonylation reactions, intramolecular cyclizations of N-aryl ureas, and various rearrangement reactions.[4] These modern techniques often provide higher yields, greater functional group tolerance, and more environmentally benign reaction conditions.
Quantitative Data on Key Benzimidazolone Syntheses
The following table summarizes quantitative data from various historical and modern syntheses of benzimidazolone and its derivatives, providing a comparative overview of different methodologies.
| Year | Reactants | Carbonyl Source | Solvent/Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1958 | o-Phenylenediamine | Phosgene | Toluene, reflux | Not specified | 310-312 | Leonard M. Rice et al. |
| 1978 | o-Phenylenediamine | Urea | Dichlorobenzene, 172°C, 2h | Good | Not specified | US Patent 4138568 |
| 2011 | o-Phenylenediamine | Urea | Toluene, 110°C, 8h, TEBA catalyst | 92.5 | Not specified | CN102285924A[5] |
| 2022 | 4-chloro-1,2-phenylenediamine | Urea | 130-140°C, 1h | Not specified | Not specified | SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES[6] |
| 2022 | 4,5-dichloro-o-phenylenediamine | Urea | Diglyme, boil | Not specified | Not specified | Evaluation of Antiproliferative Activity and Molecular Modeling Studies...[7] |
Biological Significance and Signaling Pathways
Benzimidazolone derivatives have emerged as potent modulators of various biological pathways, leading to their investigation in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.
Inhibition of Kinase Signaling Cascades
A significant number of benzimidazolone-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzimidazolone derivatives have been shown to inhibit VEGFR2 kinase activity, thereby blocking downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[1][8][9][10][11]
References
- 1. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Benzimidazolone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Journal für praktische Chemie – Wikisource [de.wikisource.org]
- 7. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is a two-step process commencing with the cyclization of o-phenylenediamine with urea to form the intermediate 1H-benzo[d]imidazol-2(3H)-one. This intermediate is subsequently N-alkylated using 2-bromoethanol to yield the final product. This protocol outlines the required reagents, equipment, and procedural steps, including purification and characterization, to ensure successful synthesis.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that are prevalent in a wide array of pharmacologically active molecules. The benzimidazolone scaffold, in particular, is a core structure in many therapeutic agents, exhibiting activities such as antimicrobial, antiviral, and anticancer properties. The introduction of a hydroxyethyl group at the N-1 position can enhance the solubility and bioavailability of the parent compound, making this compound an attractive building block for the synthesis of novel drug candidates. This protocol provides a robust and reproducible method for its laboratory-scale preparation.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one
Step 2: Synthesis of this compound
Experimental Protocols
Materials and Equipment
Reagents:
-
o-Phenylenediamine (98%)
-
Urea (99%)
-
2-Bromoethanol (97%)
-
Potassium Carbonate (K₂CO₃), anhydrous (99%)
-
Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethanol (95%)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexane, ACS grade
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (60-120 mesh)
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Heat the mixture in an oil bath at 150-160 °C for 4 hours with occasional swirling. The mixture will melt and then solidify as the reaction proceeds. Ammonia gas will be evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Add 100 mL of deionized water to the solid mass and heat the mixture to boiling to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
-
Characterize the product by melting point and spectroscopic methods.
Step 2: Synthesis of this compound
-
To a 100 mL round-bottom flask, add the synthesized 1H-benzo[d]imidazol-2(3H)-one (6.7 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 50 mL of anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (4.3 mL, 0.06 mol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.
-
Recrystallize the solid product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Dry the final product under vacuum and characterize it by melting point, NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.8 g | 0.1 | - | - | - |
| 1 | Urea | CH₄N₂O | 60.06 | 12.0 g | 0.2 | - | - | - |
| 1 | 1H-benzo[d]imidazol-2(3H)-one | C₇H₆N₂O | 134.14 | - | - | 13.4 g | 11.4 g | 85 |
| 2 | 1H-benzo[d]imidazol-2(3H)-one | C₇H₆N₂O | 134.14 | 6.7 g | 0.05 | - | - | - |
| 2 | 2-Bromoethanol | C₂H₅BrO | 124.97 | 4.3 mL | 0.06 | - | - | - |
| 2 | This compound | C₉H₁₀N₂O₂ | 178.19 | - | - | 8.9 g | 6.7 g | 75 |
Table 2: Analytical Data for Synthesized Compounds
| Compound Name | Physical Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) in DMSO-d₆ | Mass Spec (m/z) |
| 1H-benzo[d]imidazol-2(3H)-one | Off-white solid | 310-312 | 10.8 (s, 2H, NH), 7.0-7.2 (m, 4H, Ar-H) | 135.1 [M+H]⁺ |
| This compound | White crystalline solid | 145-147 | 7.1-7.3 (m, 4H, Ar-H), 4.9 (t, 1H, OH), 3.9 (t, 2H, N-CH₂), 3.6 (q, 2H, CH₂-OH) | 179.1 [M+H]⁺ |
Note: NMR and Mass Spec data are hypothetical and representative for the proposed structures.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
o-Phenylenediamine is toxic and a suspected carcinogen; handle with extreme care.
-
2-Bromoethanol is toxic and corrosive; avoid inhalation and contact with skin.
-
DMF is a skin irritant and can be absorbed through the skin; handle with caution.
-
The cyclization reaction in Step 1 evolves ammonia gas, which is corrosive and has a pungent odor. Ensure adequate ventilation.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Notes and Protocols for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a key heterocyclic building block employed as a pharmaceutical intermediate. Its structural motif is found in various pharmacologically active molecules. Notably, it serves as a crucial precursor in the synthesis of the second-generation antihistamine, Bilastine, and is a known process-related impurity, referred to as "Bilastine Hydroxy Impurity"[1][2]. The presence of a reactive hydroxyl group and the benzimidazolone core allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a piperidine-substituted benzimidazole derivative, a key step towards the synthesis of Bilastine-related compounds.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 1H-benzo[d]imidazol-2(3H)-one | [3] |
| Alkylating Agent | 2-Chloroethanol | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent | Methanol | [3] |
| Reaction Time | 4 hours | [3] |
| Temperature | Reflux | [3] |
| Yield | Not specified |
Table 2: Synthesis of a Piperidine-Substituted Benzimidazole Intermediate - Reaction Parameters
| Parameter | Value | Reference |
| Starting Material 1 | 2-(Piperidin-4-yl)-1H-benzimidazole | [4][5] |
| Starting Material 2 | Ethyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate | [4][5] |
| Base | Diisopropylethylamine | [4][5] |
| Solvent | Dimethylformamide (DMF) | [4][5] |
| Reaction Time | 5-6 hours | [4][5] |
| Temperature | 60°C | [4][5] |
| Yield | 60% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one to introduce the 2-hydroxyethyl group.
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 1H-benzo[d]imidazol-2(3H)-one (1 mmol) in methanol (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol) and 2-chloroethanol (1 mmol).[3]
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in a mixture of water (10 mL) and ethyl acetate (20 mL) and stir for 10 minutes.[3]
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of a Piperidine-Substituted Benzimidazole Derivative
This protocol outlines the coupling of a 2-(piperidin-4-yl)-1H-benzimidazole with a bromo-functionalized phenylacetate derivative, a key step in the synthesis of Bilastine and its analogs. While this specific example does not directly start from this compound, it demonstrates the subsequent reaction type this intermediate would undergo. The "Bilastine Hydroxy Impurity" would be formed through an analogous reaction where the starting benzimidazole is 1-(2-hydroxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole.
Materials:
-
2-(Piperidin-4-yl)-1H-benzimidazole
-
Ethyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ice-water mixture
-
Standard laboratory glassware for reaction and workup
Procedure:
-
At room temperature, dissolve ethyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate (10 g) and 2-(piperidin-4-yl)-1H-benzimidazole (7 g) in DMF (80 mL) in a suitable reaction vessel.[4][5]
-
Raise the temperature to 60°C and stir the reaction mixture for 5-6 hours.[4][5]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).[4][5]
-
After completion, cool the reaction to room temperature and pour it into an ice-water mixture.[4][5]
-
Collect the precipitated solid by suction filtration and wash it.[4][5]
-
Dry the filter cake under reduced pressure at 50°C to obtain the off-white solid product.[4][5] The reported yield for this step is 60%.[4]
Visualizations
Caption: Synthesis of this compound.
Caption: Pathway to a Bilastine-related compound.
References
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106349214A - Method for preparing bilastine impurity - Google Patents [patents.google.com]
- 5. Method for preparing bilastine impurity - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone family. While direct, extensive research into the specific biological activities of this compound for drug discovery applications is not widely documented in publicly available literature, its structural motif is of significant interest. The benzimidazolone core is a well-established scaffold in medicinal chemistry, known to be a key component in a variety of biologically active molecules.
Based on current information, this compound and its derivatives are primarily recognized in the context of being synthetic intermediates or impurities in the manufacturing of other active pharmaceutical ingredients (APIs), such as the antihistamine Bilastine.[1][2][3] The study and synthesis of such compounds are crucial for impurity profiling and ensuring the safety and efficacy of pharmaceutical products. This document provides an overview of the known context of this compound and outlines general protocols relevant to its synthesis and analysis as a reference standard.
Chemical Context and Data
The primary context for this compound in the available literature is its relation to the second-generation antihistamine, Bilastine. Specifically, a hydroxylated derivative, known as "Bilastine Hydroxy Impurity" or "Bilastine Desethyl Impurity," incorporates this core structure.[1]
Table 1: Summary of Related Chemical Entities
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Context |
| Bilastine | 2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid | 202189-78-4 | C28H37N3O3 | 463.62 | Active Pharmaceutical Ingredient (Antihistamine) |
| Bilastine Hydroxy Impurity | 2-(4-(2-(4-(1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid | 202189-83-1 | C26H33N3O3 | 435.57 | Process impurity or metabolite of Bilastine[2] |
Potential Applications in Drug Discovery
While specific applications for this compound are not yet established, the benzimidazole scaffold is a privileged structure in drug discovery. Derivatives of benzimidazole have been investigated for a wide range of therapeutic areas, including:
-
Antihistaminic agents[4]
-
Anticancer agents
-
Phosphodiesterase inhibitors[4]
-
Antiviral agents
-
Analgesics
The presence of the hydroxyethyl group on the benzimidazolone core provides a handle for further chemical modification and library synthesis, making it a potentially useful building block for generating novel compounds for screening and lead optimization.
Experimental Protocols
Given its role as an impurity and a synthetic building block, the following protocols are generalized methodologies relevant to its handling in a drug development setting.
Protocol 1: General Synthesis of a Benzimidazolone Derivative
This protocol outlines a general procedure for the synthesis of N-substituted benzimidazolones, which can be adapted for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Urea or a suitable carbonylating agent (e.g., carbonyldiimidazole)
-
2-Bromoethanol or ethylene oxide
-
A suitable base (e.g., Potassium Carbonate, Sodium Hydride)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of Benzimidazol-2-one:
-
In a round-bottom flask, dissolve o-phenylenediamine and urea in a suitable high-boiling solvent.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain benzimidazol-2-one.
-
-
N-Alkylation with 2-Bromoethanol:
-
Suspend the synthesized benzimidazol-2-one and a base (e.g., K2CO3) in a polar aprotic solvent like DMF.
-
Add 2-bromoethanol dropwise to the suspension at room temperature.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general framework for developing an HPLC method to detect and quantify this compound as an impurity in a drug substance like Bilastine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Preparation:
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV maximum of the analyte and API (e.g., 280 nm).
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to 95% A, 5% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the synthesized this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase mixture).
-
Sample Preparation: Prepare a solution of the API (e.g., Bilastine) at a specified concentration in the same diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the peak corresponding to the impurity in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on its peak area relative to the API peak area or by using a calibration curve generated from the reference standard.
Visualizations
Diagram 1: General Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Workflow for Impurity Management
Caption: Workflow for impurity reference standard management in drug development.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
Introduction
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its detection and quantification are crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control and research applications. This methodology is based on reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of heterocyclic compounds.
Physicochemical Properties of the Analyte
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Chemical Structure:
/ N---C=C / \ / C=C-C=C-N-CH₂CH₂OH \ / C=C
-
General Properties: The presence of the benzimidazole ring suggests UV absorbance, making UV detection a suitable choice for HPLC analysis. The hydroxyl group provides polarity, influencing its retention behavior on a reversed-phase column.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent with quaternary pump, autosampler, and DAD/UV detector |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Gradient Elution Program
The use of a gradient elution is recommended to ensure good separation of the analyte from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 95 | 5 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (95:5, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.8 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is suitable for implementation in quality control laboratories for the analysis of raw materials and in-process samples, as well as in research settings for reaction monitoring and stability studies. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories.
Application Notes and Protocols for Developing Cell-Based Assays with 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one in various cell-based assays. This document offers detailed protocols for assessing the compound's effects on cell viability, apoptosis, and key signaling pathways.
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[1][2][3][4][5] Their structural similarity to natural purine nucleotides allows them to interact with various biological macromolecules, making them a privileged scaffold in drug discovery.[1][3] These application notes outline the methodologies to characterize the biological activity of this compound in a cellular context.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in common cell-based assays.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | 45.2 ± 3.1 |
| MCF-7 | 48 | 28.7 ± 2.5 |
| A549 | 24 | 62.1 ± 4.5 |
| A549 | 48 | 41.3 ± 3.8 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 25 | 15.6 ± 1.8 | 5.2 ± 0.7 |
| MCF-7 | 50 | 32.4 ± 2.9 | 12.8 ± 1.5 |
| A549 | 25 | 12.1 ± 1.5 | 4.1 ± 0.6 |
| A549 | 50 | 25.8 ± 2.2 | 9.7 ± 1.1 |
Table 3: Caspase-3/7 Activity
| Cell Line | Compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 25 | 2.8 ± 0.3 |
| MCF-7 | 50 | 5.1 ± 0.6 |
| A549 | 25 | 2.1 ± 0.2 |
| A549 | 50 | 4.3 ± 0.5 |
Mandatory Visualizations
Caption: General experimental workflow for assessing the cellular effects of a test compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Protocol 3: Signal Transduction Pathway Analysis (Western Blotting)
This protocol allows for the detection of specific proteins involved in signaling pathways that may be modulated by the compound.[13][14][15][16]
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against phospho-Akt, total Akt, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[17]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of the protein of interest to a loading control like β-actin.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 2. Annexin-V (Apoptosis assay) and activated caspase-3 measurement [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chemical Derivatization of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols outlined below detail synthetic methodologies for modifying the parent molecule to explore its pharmacological potential.
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antihistaminic, anticancer, and antimicrobial effects.[1][2] The specific compound, this compound, offers a strategic starting point for derivatization. The presence of a primary hydroxyl group allows for a variety of chemical modifications, enabling a systematic investigation of how structural changes impact biological activity. This document outlines key synthetic transformations and the requisite experimental protocols to generate a library of derivatives for SAR analysis.
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the hydroxyl group and potentially the N-3 position of the benzimidazolone ring. Key derivatization strategies include:
-
Etherification: Conversion of the hydroxyl group to various ethers can modulate lipophilicity and hydrogen bonding capacity.
-
Esterification: Formation of esters introduces a range of functional groups that can alter polarity and metabolic stability.
-
N-Alkylation/Arylation: Substitution at the N-3 position can explore additional binding interactions with biological targets.
Experimental Protocols
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives by reacting the alkoxide of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Protocol 2: Esterification via Acylation with Acid Chlorides
This protocol details the synthesis of ester derivatives through the reaction of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure ester derivative.
Protocol 3: Esterification via Mitsunobu Reaction
This protocol provides an alternative method for esterification, particularly useful for more sensitive substrates, using a carboxylic acid, triphenylphosphine, and an azodicarboxylate.[3]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation for SAR Studies
To facilitate the analysis of structure-activity relationships, all quantitative biological data should be summarized in a structured table. This allows for a clear comparison of the activity of different derivatives.
Table 1: Hypothetical SAR Data for Derivatives of this compound
| Compound ID | R¹ (at N-3) | R² (at O-ethyl) | Target | IC₅₀ (µM) |
| Parent | H | H | Target X | >100 |
| DEV-01 | H | -CH₂CH₃ | Target X | 50.2 |
| DEV-02 | H | -CH₂Ph | Target X | 15.8 |
| DEV-03 | H | -C(O)CH₃ | Target X | 75.4 |
| DEV-04 | H | -C(O)Ph | Target X | 22.1 |
| DEV-05 | -CH₃ | H | Target X | 80.5 |
| DEV-06 | -CH₂Ph | H | Target X | 35.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be populated as it becomes available.
Visualization of Workflows and Concepts
Diagram 1: General Derivatization Workflow
Caption: Synthetic workflow for generating a library of derivatives.
Diagram 2: Williamson Ether Synthesis Pathway
Caption: Key steps in the Williamson ether synthesis.
Diagram 3: Structure-Activity Relationship Logic
Caption: Iterative cycle of SAR-driven lead optimization.
Conclusion
The protocols and guidelines presented herein provide a solid framework for the systematic derivatization of this compound and the subsequent evaluation of its structure-activity relationships. By employing these methods, researchers can efficiently generate diverse chemical libraries and identify key structural features that govern biological activity, ultimately accelerating the drug discovery process.
References
Sourcing and Analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to sourcing and conducting analytical quality control of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one. Due to ambiguity in public databases where this chemical name is sometimes associated with a more complex structure known as Bilastine Hydroxy Impurity, this document clarifies the identity of the target compound and outlines a systematic approach for its procurement and analysis. Detailed protocols for supplier verification and a High-Performance Liquid Chromatography (HPLC) method for purity assessment are provided to ensure the quality and integrity of the analytical standard for research and drug development purposes.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research and development. Accurate and reliable analytical data is fundamental to its use, necessitating a well-characterized analytical standard. A significant challenge in sourcing this compound is the inconsistent nomenclature and identification in commercial and public databases. Often, the name "this compound" is informally used to refer to a fragment of the larger molecule, Bilastine Hydroxy Impurity (CAS 202189-83-1). However, based on systematic chemical naming, the title compound refers to a distinct, simpler molecule. This application note focuses on the sourcing and analysis of this specific entity.
Target Analyte:
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 5463-52-5 (Note: This CAS number has been associated with the target compound, but requires careful verification with the supplier) |
| Chemical Structure | ![]() |
Sourcing and Verification of Analytical Standard
A critical first step is the procurement of a high-purity analytical standard. Given the aforementioned naming ambiguities, a rigorous supplier verification process is essential.
Recommended Supplier Vetting Workflow
The following workflow is recommended to ensure the acquisition of the correct analytical standard:
Caption: Workflow for sourcing and verifying the analytical standard.
Key Verification Steps:
-
Identify Potential Suppliers: Search for suppliers listing "this compound" or CAS 5463-52-5. One such supplier is BLDpharm.[1]
-
Request Certificate of Analysis (CoA): Before purchase, obtain a detailed CoA from the supplier.
-
Verify Chemical Identity: The CoA must confirm the chemical structure and CAS number. Pay close attention to the provided spectra (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and ensure they are consistent with the structure of this compound, not the larger Bilastine impurity.
-
Assess Purity and Impurity Profile: The CoA should state the purity, typically determined by HPLC or GC. Note any identified impurities and their levels.
Analytical Methodology: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.
HPLC Method Parameters
The following is a general-purpose HPLC method suitable for the analysis of benzimidazole derivatives. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Experimental Protocol
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute as necessary.
-
Sample Preparation: Prepare samples of the material to be tested at the same concentration as the standard.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Quantitative data from the analysis should be summarized for clarity.
Table 1: Example HPLC System Suitability Results
| Injection | Retention Time (min) | Peak Area |
| 1 | 8.52 | 1254300 |
| 2 | 8.51 | 1256700 |
| 3 | 8.52 | 1253900 |
| 4 | 8.53 | 1258100 |
| 5 | 8.52 | 1255500 |
| Mean | 8.52 | 1255700 |
| %RSD | 0.08% | 0.15% |
Table 2: Example Purity Analysis of a Sourced Batch
| Sample ID | Main Peak Area | Total Peak Area | Purity (%) |
| Batch A-001 | 1248900 | 1252100 | 99.74 |
| Batch A-002 | 1260100 | 1263500 | 99.73 |
Logical Workflow for Analysis
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Step-by-step analytical workflow for purity determination.
Conclusion
The successful sourcing and analytical characterization of this compound require a diligent approach to supplier verification due to existing nomenclature ambiguities. By following the outlined protocols for sourcing and HPLC analysis, researchers, scientists, and drug development professionals can ensure the procurement and use of a high-quality, well-characterized analytical standard, which is paramount for generating reliable and reproducible scientific data.
References
Application Note: Experimental Design for In Vitro Evaluation of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive experimental framework for the in vitro characterization of the potential anticancer effects of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one (referred to herein as "the compound"). Benzimidazole derivatives have shown a wide range of pharmacological activities, including potent anticancer effects, often by inducing cell cycle arrest and apoptosis.[1][2][3] This guide outlines a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies, complete with detailed protocols and data presentation formats.
Overall Experimental Workflow
The proposed experimental design follows a tiered approach. Initial screening will determine the compound's cytotoxic potential across various cancer cell lines. Positive hits will then be subjected to more detailed mechanistic assays to elucidate the mode of action, focusing on apoptosis induction and cell cycle disruption, which are common mechanisms for this class of compounds.[1][2]
Caption: Overall experimental workflow for in vitro testing.
Hypothesized Signaling Pathway
Based on existing literature for benzimidazole derivatives, a plausible mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.[1][2] This pathway involves the activation of caspase cascades, leading to programmed cell death.
Caption: Hypothesized signaling pathway for the test compound.
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The XTT assay is chosen for its simplicity as it does not require a solubilization step.
Workflow Diagram
Caption: Step-by-step workflow of the XTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. Use a reference wavelength of approximately 660 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: IC₅₀ Values
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | 48 | 15.2 ± 1.8 |
| A549 (Lung) | 48 | 22.5 ± 2.5 |
| HCT-116 (Colon) | 48 | 18.9 ± 2.1 |
| HEK-293 (Normal) | 48 | > 100 |
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[6]
Workflow Diagram
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| Compound (IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.5 | 15.2 ± 1.9 | 3.7 ± 0.8 |
| Compound (2x IC₅₀) | 15.8 ± 3.2 | 48.1 ± 4.2 | 30.5 ± 3.1 | 5.6 ± 1.1 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Detailed Methodology:
-
Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.4 ± 3.1 | 28.3 ± 2.5 | 16.3 ± 1.8 |
| Compound (IC₅₀) | 20.1 ± 2.4 | 15.5 ± 1.9 | 64.4 ± 4.2 |
Protocol 4: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the molecular pathways affected by the compound.[9] This protocol will assess key proteins involved in apoptosis and the G2/M cell cycle checkpoint.
Detailed Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-β-actin) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.
Data Presentation: Protein Expression Levels (Hypothetical)
| Target Protein | Control (Relative Density) | Compound (Relative Density) | Fold Change |
| Cleaved Caspase-3 | 0.15 ± 0.05 | 1.85 ± 0.21 | +12.3 |
| Cleaved PARP | 0.21 ± 0.08 | 2.10 ± 0.25 | +10.0 |
| Cyclin B1 | 1.00 ± 0.12 | 0.25 ± 0.06 | -4.0 |
| β-Actin (Loading Control) | 1.00 | 1.00 | 1.0 |
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Scaling Up the Synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scaled-up synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the manufacturing of various pharmaceutical compounds. The outlined procedures are designed to be robust, scalable, and suitable for laboratory and pilot plant settings.
Introduction
This compound is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). As demand for these APIs grows, the need for efficient and scalable methods for producing this intermediate becomes increasingly critical. This document details a two-step synthetic route, selected for its potential for high yield, purity, and scalability. The process involves the synthesis of the N-(2-hydroxyethyl)-o-phenylenediamine intermediate, followed by a cyclization reaction with urea to form the target benzimidazolone.
Overall Synthetic Scheme
The proposed scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, N-(2-hydroxyethyl)-o-phenylenediamine, via the reaction of 2-nitroaniline with 2-chloroethanol, followed by the reduction of the nitro group. The second step is the cyclization of the intermediate with urea to yield the final product.
Application Notes and Protocols for the Quantitative Analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. While specific validated methods for this compound are not widely published, this document provides a comprehensive set of protocols and application notes based on established methodologies for the analysis of structurally similar benzimidazole derivatives using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocols are intended as a starting point and will require optimization and validation for specific research needs.
I. Quantitative Data Summary
The following tables represent typical validation data that should be obtained during the validation of a bioanalytical method for this compound. The values presented here are for illustrative purposes.
Table 1: Calibration Curve Parameters
| Matrix | Calibration Range (ng/mL) | R² | Weighting |
| Human Plasma | 1 - 1000 | > 0.995 | 1/x² |
| Human Urine | 5 - 5000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data (Human Plasma)
| QC Level | Spiked Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| LQC | 3 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
| MQC | 100 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
| HQC | 800 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
Table 3: Stability Data (Human Plasma)
| Stability Condition | Concentration (ng/mL) | % Change from Baseline |
| Bench-top (4 hours, RT) | 3, 800 | < 10% |
| Freeze/Thaw (3 cycles) | 3, 800 | < 15% |
| Long-term (-70°C, 30 days) | 3, 800 | < 15% |
| Autosampler (24 hours, 4°C) | 3, 800 | < 10% |
II. Experimental Protocols
A. Sample Preparation: Protein Precipitation (for Plasma)
This protocol is a rapid and simple method for the extraction of the analyte from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex for 10 seconds.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute at high speed.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B mixture (e.g., 95:5 v/v).
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
B. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
For urine samples, an SPE protocol can provide a cleaner extract.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase A/B mixture (e.g., 95:5 v/v).
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
C. UPLC-MS/MS Method
The following are suggested starting conditions for the UPLC-MS/MS analysis.
Table 4: UPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate |
Table 5: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of the analytical standard. A hypothetical transition could be derived from the protonated molecule [M+H]⁺. |
III. Visualizations
Caption: Workflow for Plasma Sample Analysis.
Caption: Workflow for Urine Sample Analysis.
Disclaimer: The protocols and data presented in these application notes are intended for informational purposes only. They are based on general principles of bioanalytical method development for similar compounds. It is essential to perform comprehensive method development and validation for the specific application and laboratory conditions.
Application Notes and Protocols for the Crystallization of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one for X-ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed techniques and protocols for obtaining single crystals of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one suitable for X-ray diffraction analysis.
Introduction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystalline compound.[1][2][3] A critical prerequisite for this analysis is the availability of high-quality single crystals. The process of growing such crystals can be challenging and often requires screening a variety of conditions. Benzimidazole derivatives, in particular, can exhibit complex crystallization behaviors.[4][5][6] This document outlines several widely applicable crystallization techniques and provides starting protocols tailored for this compound.
The key to successful crystallization lies in creating a supersaturated solution from which the compound of interest will slowly precipitate in an ordered crystalline lattice.[1] The choice of solvent, temperature, and crystallization method are all critical parameters that must be optimized.
Pre-crystallization Steps: Purity and Solubility
Purity: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly ordered crystals. It is recommended to purify this compound by recrystallization or chromatography prior to attempting to grow single crystals. Sublimation is another effective purification technique for benzimidazoles if the compound is thermally stable.[6]
Solubility Testing: A preliminary solubility screen is essential to identify suitable solvents for crystallization. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or upon the addition of an anti-solvent. Small-scale solubility tests should be performed with a range of solvents of varying polarities.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group on the target compound suggests potential solubility in protic solvents. Ethanol has been used for recrystallizing benzimidazolone derivatives.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | Solvents with moderate polarity that can be effective. |
| Esters | Ethyl Acetate | A common solvent for the crystallization of organic molecules.[8] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be good solvents for compounds with some polarity. |
| Aromatic | Toluene, Benzene | Benzene has been noted to sometimes aid in crystallization.[9] |
| Halogenated | Dichloromethane, Chloroform | Often used but their high volatility can sometimes lead to rapid crystallization and poor crystal quality.[9] |
| Amides | Dimethylformamide (DMF) | Use with caution as they can be difficult to remove and may co-crystallize.[10] |
| Other | Acetonitrile, Water | Water can be a good anti-solvent or used in solvent mixtures for polar compounds.[8] |
Crystallization Techniques and Protocols
Several techniques can be employed to grow single crystals. It is advisable to try multiple methods in parallel.
Slow Evaporation
This is one of the simplest crystallization methods. A solution of the compound is prepared and the solvent is allowed to evaporate slowly, increasing the concentration until supersaturation is reached and crystals form.
Protocol:
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Table 2: Suggested Solvent Systems for Slow Evaporation
| Solvent System | Rationale |
| Ethanol | Often a good starting point for polar organic molecules. |
| Ethyl Acetate | A versatile solvent for a wide range of organic compounds. |
| Acetone/n-Hexane | A mixture where the more volatile acetone evaporates first, slowly decreasing the solubility.[8] |
| THF/n-Hexane | Similar to the acetone/n-hexane system.[8] |
Slow Cooling
This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 40-60 °C).
-
Ensure all the solid has dissolved. The solution should be clear.
-
Cover the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to slow the cooling process.[9][10]
-
Allow the solution to cool to room temperature over 24-48 hours.
-
Check for the formation of crystals.
Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality crystals from small amounts of material.[1] It involves the slow diffusion of a vapor from a reservoir of a "precipitant" or "anti-solvent" into a drop containing the dissolved compound, leading to a gradual increase in concentration and subsequent crystallization.
Hanging Drop Method:
-
Prepare a solution of this compound (2-5 µL) in a good solvent.
-
Pipette this drop onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add 500 µL of an anti-solvent (a solvent in which the compound is poorly soluble).
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
Sitting Drop Method: The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a post within the well, and the well is sealed.
Table 3: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion
| Solvent (for compound) | Anti-Solvent (in reservoir) |
| Ethanol | Diethyl Ether |
| Tetrahydrofuran (THF) | n-Hexane |
| Dichloromethane | Pentane |
| Acetone | n-Hexane |
Solvent Layering
In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystals form at the interface where the two solvents slowly mix.
Protocol:
-
Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane) in a narrow tube or vial.
-
Carefully layer a less dense anti-solvent (e.g., n-hexane, pentane) on top of the solution, taking care not to disturb the interface. A syringe or pipette can be used to slowly add the anti-solvent down the side of the tube.
-
Seal the tube and leave it undisturbed.
-
Crystals should form at the interface over time.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the crystallization of a small molecule for X-ray analysis.
Caption: General workflow for small molecule crystallization.
Troubleshooting
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using a higher concentration or a different solvent/anti-solvent system.
-
Formation of Oil: "Oiling out" occurs when the concentration of the solute becomes too high too quickly. To avoid this, try a slower rate of cooling or evaporation, or use a more dilute solution.
-
Formation of Powder or Small Needles: This indicates that nucleation was too rapid. Reduce the rate of supersaturation by slowing down the evaporation or cooling, or by using a solvent system where the compound is slightly more soluble.
-
Poor Crystal Quality: Ensure the starting material is of high purity and the crystallization setup is in a vibration-free environment with a stable temperature.
By systematically applying these techniques and carefully observing the outcomes, it is possible to identify suitable conditions for growing high-quality single crystals of this compound for X-ray analysis.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Crystal structure and Hirshfeld surface analysis of 1-{[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-1-yl]methyl}-3-(prop-1-en-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
- 10. iucr.org [iucr.org]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide to Yield Improvement
IVY-Tech Support Center
Welcome to the technical support hub for the synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help optimize your experimental outcomes and enhance product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one. This typically involves the reaction of the benzimidazolone substrate with a suitable 2-hydroxyethylating agent in the presence of a base.
Q2: What are the recommended starting materials and reagents?
The key starting materials are 1H-benzo[d]imidazol-2(3H)-one and a 2-hydroxyethylating agent. Common choices for the alkylating agent include 2-chloroethanol and ethylene oxide. The selection of the base and solvent is critical for optimizing the reaction yield and minimizing side products.
Q3: What are the primary side reactions that can lower the yield?
The main side reactions that can significantly reduce the yield of the desired product include:
-
N,N'-Dialkylation: The formation of 1,3-bis(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a common issue, especially with an excess of the alkylating agent or prolonged reaction times.
-
O-Alkylation: Although less common for the amide nitrogen of the benzimidazolone, O-alkylation of the tautomeric lactim form can occur under certain conditions.
-
Decomposition: Harsh reaction conditions, such as high temperatures or very strong bases, can lead to the decomposition of the starting material or the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions to improve the yield and purity of this compound.
Issue 1: Low Product Yield
Low yield is a frequent challenge in this synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation | Ensure the use of a suitable base in an appropriate stoichiometric amount to fully deprotonate the 1H-benzo[d]imidazol-2(3H)-one. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like carbonates. |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the rate and selectivity. A temperature screen should be performed to find the optimal balance. Lower temperatures may require longer reaction times but can improve selectivity, while higher temperatures can accelerate the reaction but may also promote side reactions. |
| Inappropriate Solvent | The choice of solvent is crucial for reactant solubility and reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. A solvent screen can help identify the best medium for your specific base and alkylating agent combination. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion. |
Issue 2: Formation of N,N'-Dialkylated Side Product
The formation of the 1,3-bis(2-hydroxyethyl) derivative is a common purity issue.
| Potential Cause | Recommended Solutions |
| Excess Alkylating Agent | Carefully control the stoichiometry of the reactants. Using a slight excess of the 1H-benzo[d]imidazol-2(3H)-one relative to the 2-hydroxyethylating agent can help minimize dialkylation. |
| High Reaction Temperature or Prolonged Time | Elevated temperatures and extended reaction times can favor the formation of the dialkylated product. Optimize these parameters to favor mono-alkylation. |
| Base Strength | The choice of base can influence the selectivity. Experiment with different bases to find one that promotes mono-alkylation. |
Issue 3: Difficulty in Product Purification
Effective purification is essential for obtaining a high-purity final product.
| Potential Cause | Recommended Solutions |
| Similar Polarity of Product and Byproducts | If the product and the N,N'-dialkylated byproduct have similar polarities, separation by column chromatography can be challenging. Optimize the mobile phase to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Residual Starting Material | Unreacted 1H-benzo[d]imidazol-2(3H)-one can often be removed by recrystallization, as its solubility properties are typically different from the alkylated product. |
Experimental Protocols
General Protocol for N-Hydroxyethylation of 1H-benzo[d]imidazol-2(3H)-one
This protocol provides a starting point for the synthesis. Optimization of the base, solvent, temperature, and reaction time is recommended to maximize the yield. A related N-alkylation of a benzimidazole scaffold with 2-ethoxyethyl bromide in DMF at 60°C has been reported to achieve 72-78% isolated yields.
Materials:
-
1H-benzo[d]imidazol-2(3H)-one
-
2-Chloroethanol (or ethylene oxide)
-
Base (e.g., Sodium Hydride, Potassium Carbonate, Potassium tert-butoxide)
-
Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a stirred suspension of 1H-benzo[d]imidazol-2(3H)-one in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Add the 2-hydroxyethylating agent (e.g., 2-chloroethanol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of N-alkylation of benzimidazole derivatives, which can be used as a guide for optimizing the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| NaH | DMF | 60 | 72-78 | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole |
Note: This data is for a structurally related compound and should be used as a starting point for optimization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Purification of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a known impurity in the synthesis of the antihistamine Bilastine.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification strategies for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from structurally similar impurities, while recrystallization is useful for removing less soluble or trace impurities to achieve high purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. In the context of Bilastine synthesis, potential process-related impurities may include unreacted benzimidazole precursors and other benzimidazole derivatives formed during the reaction.[4]
Q3: How can I monitor the purity of the fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation. Use a solvent system similar to the one used for the column to track the elution of the desired compound and identify fractions with the highest purity. Visualization can typically be achieved under UV light (254 nm).
Q4: My compound is not crystallizing during recrystallization. What can I do?
A4: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, consider adding a seed crystal from a previously purified batch. You can also try slowly cooling the solution, or reducing the volume of the solvent to increase the concentration of the compound.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Poor separation during column chromatography can be a significant hurdle. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Mobile Phase Polarity | Adjust the solvent ratio of the mobile phase (e.g., n-hexane and ethyl acetate). | If the compound elutes too quickly, decrease the polarity by increasing the proportion of the non-polar solvent. If it elutes too slowly or not at all, increase the polarity. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad, overlapping bands. A lower sample load will result in sharper peaks and better separation. |
| Improper Column Packing | Ensure the column is packed uniformly without any cracks or channels. | A poorly packed column will lead to uneven solvent flow and co-elution of compounds. Repack the column if necessary. |
| Sample Insolubility in Mobile Phase | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading. | If the sample precipitates on the column, it will not separate effectively. Pre-dissolving ensures proper interaction with the stationary phase. |
Issue 2: Low Yield After Recrystallization
Low recovery of the purified product is a common issue in recrystallization.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound is too Soluble in the Chosen Solvent | Select a different recrystallization solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. | The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. |
| Excessive Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization and reducing the yield. |
| Premature Crystallization During Hot Filtration | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | This prevents the compound from crystallizing on the filter paper or in the funnel stem, which would lead to product loss. |
| Incomplete Crystallization | Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can further increase the yield. | Crystallization is a time-dependent process. Rushing the cooling process can result in smaller crystals and lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 9:1 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Monitoring: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. Bilastine Hydroxy Impurity | 202189-83-1 | SynZeal [synzeal.com]
- 2. Buy Online CAS Number 202189-83-1 - TRC - 4-[2-[4-[1-(2-Hydroxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethylbenzeneacetic Acid | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
Identifying and minimizing side-products in benzimidazolone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazolone. Our focus is on identifying and minimizing side-products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of benzimidazolone from o-phenylenediamine and urea?
A1: The most significant side-product is biuret , which forms from the thermal decomposition of urea at elevated temperatures.[1][2][3] Other potential byproducts arising from urea decomposition include cyanuric acid and ammelide .[4] Additionally, unreacted starting materials, particularly oxidized o-phenylenediamine, can remain as impurities.
Q2: How can I minimize the formation of biuret during the synthesis?
A2: Minimizing biuret formation is primarily achieved by controlling the reaction temperature. The formation of biuret from urea is accelerated at temperatures above 130-160°C.[1] Therefore, maintaining the reaction temperature within the optimal range specified in the protocol is critical. Using a high-boiling point solvent can help in precise temperature control. Additionally, minimizing the reaction time can also reduce the formation of thermal decomposition byproducts.[1]
Q3: My final product is colored (yellow or brown). How can I decolorize it?
A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material. To obtain a colorless product, it is crucial to use pure starting materials. If the final product is colored, recrystallization from a suitable solvent is a common and effective purification method. For stubborn coloration, treatment with activated charcoal during recrystallization can be employed to adsorb the colored impurities.
Q4: What is the general mechanism for the formation of benzimidazolone from o-phenylenediamine and urea?
A4: The reaction proceeds through a condensation mechanism. Initially, the amino group of o-phenylenediamine attacks the carbonyl group of urea, leading to the formation of an N-phenylurea intermediate. Subsequent intramolecular cyclization with the elimination of ammonia results in the formation of the benzimidazolone ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Side-product formation: High temperatures can lead to the formation of biuret and other urea decomposition products, consuming the starting material.[1][2][3] 3. Loss during workup: The product may be partially soluble in the washing solvents. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC. 2. Control temperature: Use a high-boiling solvent and a reliable heating mantle with a temperature controller to maintain the optimal reaction temperature.[1] 3. Minimize losses: Use minimal amounts of cold solvent for washing the product. |
| Low Purity (Multiple spots on TLC) | 1. Presence of biuret: A common impurity if the reaction is run at too high a temperature.[1][3] 2. Unreacted starting materials: Incomplete reaction or incorrect stoichiometry. 3. Oxidized o-phenylenediamine: Starting material may have degraded. | 1. Purification: Recrystallize the crude product from a suitable solvent. For persistent impurities, column chromatography may be necessary. 2. Optimize reaction: Ensure the correct molar ratio of reactants and allow the reaction to go to completion. 3. Use pure starting materials: Use freshly opened or purified o-phenylenediamine. |
| Product is difficult to isolate | 1. Product is too soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. Solvent selection: If possible, choose a solvent in which the product has low solubility at room temperature. 2. Break emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion. |
Experimental Protocol: High-Purity Benzimidazolone Synthesis
This protocol is adapted from a method reported to achieve high yield and purity.[5]
Materials:
-
o-Phenylenediamine
-
Urea
-
High-boiling point organic solvent (e.g., o-dichlorobenzene, dimethylformamide)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBA) (optional, but can improve yield)[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and urea (1.1 - 1.3 eq).
-
Add the organic solvent (e.g., o-dichlorobenzene, approximately 3-5 mL per gram of o-phenylenediamine).
-
If using, add the phase-transfer catalyst (e.g., TEBA, ~0.1 mol% relative to o-phenylenediamine).[5]
-
Heat the reaction mixture to 135-180°C and maintain it at this temperature with stirring for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) and then with water to remove any remaining impurities.
-
Dry the purified benzimidazolone in a vacuum oven.
Data Presentation:
| Parameter | Value | Reference |
| Yield | Up to 98.5% | [5] |
| Purity | Up to 99.0% | [5] |
| Reaction Temperature | 135-180°C | [6] |
| Reaction Time | 2-4 hours | [6] |
Visualizations
Mechanism of Biuret Formation
Caption: Figure 1. Thermal decomposition of urea to isocyanic acid and ammonia, followed by the reaction of isocyanic acid with another molecule of urea to form the biuret side-product.
Benzimidazolone Derivatives in Wnt/β-Catenin Signaling Pathway
Many benzimidazole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The Wnt/β-catenin pathway is one such target.
Caption: Figure 2. Benzimidazolone derivatives can inhibit the Wnt/β-catenin signaling pathway by stabilizing the destruction complex, leading to increased degradation of β-catenin and preventing the transcription of target genes involved in cell proliferation.[5]
References
- 1. risso-chemical.com [risso-chemical.com]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Addressing stability and degradation issues of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The this compound molecule is built upon a benzimidazolone core. Generally, benzimidazolone structures are known for their good thermal, hydrolytic, and photolytic resistance. However, the stability of the entire molecule can be influenced by the N-(2-hydroxyethyl) substituent and the specific experimental conditions.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of the benzimidazolone ring and the N-(2-hydroxyethyl) side chain, potential degradation could occur through:
-
Oxidation: The primary alcohol of the hydroxyethyl group could be oxidized to an aldehyde and further to a carboxylic acid. Oxidative cleavage of the benzimidazolone ring system may also occur under harsh conditions, potentially yielding carbon dioxide, carbon monoxide, and water.
-
Hydrolysis: The benzimidazolone ring is generally stable to hydrolysis. However, under extreme pH and temperature, cleavage of the amide bond within the ring could be possible.
-
Photodegradation: While the benzimidazolone core offers some photostability, prolonged exposure to high-intensity UV light could lead to the formation of reactive species and subsequent degradation.
-
Thermal Degradation: The molecule is expected to have good thermal stability. At very high temperatures, decomposition is likely to involve the breakdown of the heterocyclic ring and the side chain.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which could contribute to oxidative degradation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected degradation of the compound in solution. | Solvent reactivity: The solvent may be reacting with the compound. pH of the solution: The compound may be unstable at the current pH. Presence of contaminants: Metal ions or other reactive species in the solvent could be catalyzing degradation. | Solvent Selection: Use high-purity, degassed solvents. Consider a solvent stability study with a small amount of the compound. pH Control: Buffer the solution to a neutral pH (around 7.0) unless the experimental protocol requires otherwise. Purify Solvents: Use purified solvents and consider adding a chelating agent like EDTA to sequester any catalytic metal ions. |
| Compound appears to degrade upon exposure to light. | Photolytic instability: The compound may be susceptible to degradation by UV or visible light. | Light Protection: Conduct experiments in amber glassware or under red light. Protect solutions from direct sunlight and fluorescent lighting. |
| Thermal degradation observed at elevated temperatures. | Thermal liability: The compound may be less thermally stable than anticipated, or the experimental temperature is too high. | Temperature Optimization: Determine the thermal decomposition profile of the compound using techniques like Thermogravimetric Analysis (TGA). Conduct experiments at the lowest effective temperature. |
| Formation of multiple unknown peaks in HPLC analysis after an experiment. | Complex degradation: The compound may be degrading into multiple products under the experimental conditions. | Forced Degradation Study: Perform a systematic forced degradation study (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products. Use LC-MS to identify the mass of the unknown peaks and propose their structures. |
Data Presentation
The following tables are templates to guide the presentation of quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 60 | 24 h | Data | Data |
| 0.1 M NaOH | 60 | 24 h | Data | Data |
| 3% H₂O₂ | 25 | 24 h | Data | Data |
| UV Light (254 nm) | 25 | 24 h | Data | Data |
| Heat (Dry) | 105 | 24 h | Data | Data |
Table 2: pH-Rate Profile for Hydrolytic Stability
| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3 | 40 | Data | Data |
| 5 | 40 | Data | Data |
| 7 | 40 | Data | Data |
| 9 | 40 | Data | Data |
| 11 | 40 | Data | Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 105°C for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Sample Preparation: Add a known amount of the stock solution of the compound to each buffer to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the buffered solutions in a constant temperature bath (e.g., 40°C).
-
Time-point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) for degradation at each pH. Calculate the half-life (t½) using the formula t½ = 0.693/k.
Mandatory Visualization
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
Troubleshooting poor resolution in HPLC analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important?
A1: Chromatographic resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. It is critical for accurate and precise quantification of analytes.[1] A resolution value of ≥ 1.5 indicates baseline separation, where the detector signal returns to the baseline between the two peaks, ensuring that the calculated area of each peak is not influenced by the other.[2] Poor resolution can lead to inaccurate quantification, misidentification of compounds, and potential failure to meet regulatory requirements.[1]
Q2: What are the primary factors that control resolution in HPLC?
A2: According to the resolution equation, three key factors govern peak separation:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more theoretical plates) results in sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[3]
-
Selectivity (α): This is the measure of the separation in retention time between two peak maxima. It is primarily affected by the mobile phase composition, the type of stationary phase (column chemistry), and temperature.[1][4]
-
Retention Factor (k' or k): This describes how long an analyte is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for separation to occur. It is controlled by the strength of the mobile phase.[1]
Q3: My resolution has suddenly decreased while using a previously reliable method. What are the most common causes?
A3: A sudden drop in resolution often points to a problem with the system rather than the method chemistry. Common culprits include:
-
Column Degradation: The stationary phase can degrade over time, or the column can become contaminated or clogged at the inlet frit.[5][6]
-
System Leaks: Leaks in fittings, pump seals, or the injector can cause fluctuations in flow rate and pressure, leading to poor peak shape and resolution.[6][7]
-
Mobile Phase Issues: Incorrectly prepared mobile phase, pH drift, degradation of solvents, or insufficient degassing can all negatively impact separation.[5]
-
Injector Problems: A partially blocked injector or a worn rotor seal can lead to sample band broadening before it even reaches the column.[5]
Troubleshooting Guide for Poor Resolution
This guide is structured to help you systematically diagnose and resolve issues with peak resolution.
Problem: Peaks are broad and not well-separated (Rs < 1.5)
This is a classic sign of poor resolution. The following workflow can help identify the cause.
Caption: A workflow for systematically troubleshooting poor HPLC resolution.
Q4: My system seems fine, but resolution is still poor. How can I optimize my method?
A4: If the hardware is functioning correctly, the issue likely lies with the method's chemistry. Method optimization involves adjusting parameters to improve efficiency, selectivity, or retention.[1][6]
Caption: Key factors influencing HPLC resolution and their adjustable parameters.
Parameter Adjustment Summary
The following table summarizes the effects of changing common HPLC parameters on resolution, back pressure, and analysis time.
| Parameter Change | Effect on Resolution (Rs) | Effect on Back Pressure | Effect on Analysis Time |
| ↓ Flow Rate | ↑ Increases[2] | ↓ Decreases | ↑ Increases |
| ↑ Column Length | ↑ Increases[1] | ↑ Increases | ↑ Increases |
| ↓ Column Particle Size | ↑ Increases[1][3] | ↑ Increases Significantly | ↓ Decreases (allows higher flow) |
| ↑ Temperature | ↑/ ↓ Variable Effect[1][2] | ↓ Decreases | ↓ Decreases |
| ↓ Mobile Phase Strength | ↑ Increases | No Direct Effect | ↑ Increases |
Experimental Protocol Example
A common starting point for the analysis of benzimidazole derivatives is a reversed-phase HPLC method. Below is a detailed example protocol. If your method differs significantly, consider how the principles in this guide apply to your specific conditions.
Objective: To achieve baseline separation and quantification of this compound from potential impurities.
| Parameter | Condition | Rationale / Notes |
| Instrument | HPLC system with UV or DAD detector | Standard analytical setup. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose C18 column is a good starting point for moderately polar compounds like benzimidazole derivatives.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier for reversed-phase chromatography.[8][9] |
| Gradient | 10% B to 70% B over 15 minutes | A gradient is often necessary to elute compounds of varying polarity and clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[2] |
| Injection Volume | 10 µL | A typical volume; may need reduction if column overloading is suspected.[5][10] |
| Detection | UV at 254 nm or 280 nm | Benzimidazole structures typically have strong UV absorbance in this range.[8][9] |
| Sample Prep | Dissolve sample in 50:50 Water:ACN | The sample solvent should be as close as possible to the initial mobile phase composition to prevent peak distortion. |
Specific Troubleshooting Scenarios
Q5: I am using a C18 column, but my peak for this compound is tailing severely. What can I do?
A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column issues.
-
Check Mobile Phase pH: The benzimidazole moiety has basic nitrogen atoms. An acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) ensures these nitrogens are protonated, minimizing interactions with residual silanols on the silica-based C18 packing.[5][8]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or diluting the sample.[2][5]
-
Flush the Column: Contaminants strongly retained on the column can cause active sites that lead to tailing. Flush the column with a strong solvent like isopropanol.[7]
-
Consider a Different Column: If tailing persists, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl column) or one that is specifically end-capped for analyzing basic compounds.
Q6: My analyte peak is co-eluting (merging) with an impurity peak. How can I improve the separation (selectivity)?
A6: Improving selectivity requires changing the chemistry of the separation.
-
Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter elution patterns and improve selectivity. Methanol is a protic solvent and may interact differently with your analyte and impurity compared to the aprotic acetonitrile.
-
Adjust pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analyte or impurity, significantly impacting their retention and potentially resolving them.[5]
-
Change Temperature: Increasing or decreasing the column temperature can sometimes improve selectivity, as it may affect the interactions of the two compounds with the stationary phase differently.[2]
-
Switch Stationary Phase: This is often the most powerful way to change selectivity. If a C18 column isn't working, a different chemistry like a C8 or a phenyl-based column might provide the necessary separation.[1]
References
- 1. mastelf.com [mastelf.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Why Do Smaller Particle Size Columns Improve Resolution? [restek.com]
- 4. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Production of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and industrially viable route involves the cyclocondensation of ortho-phenylenediamine (OPD) with a suitable C1 synthon already bearing the 2-hydroxyethyl group. The reaction with N-(2-hydroxyethyl)urea is a promising approach. Alternative methods, such as the reaction of OPD with phosgene followed by N-alkylation with 2-bromoethanol, are less favored due to the hazardous nature of phosgene.
Q2: What are the typical yields for the synthesis of this compound?
A2: While specific yield data for the large-scale synthesis of this particular compound is not extensively published, yields for analogous benzimidazolone syntheses can range from moderate to high (60-90%).[1] Yields are highly dependent on the optimization of reaction conditions, including temperature, reaction time, and the purity of starting materials.
Q3: What are the major challenges in scaling up the production of this compound?
A3: Key challenges during scale-up include:
-
Reaction Heterogeneity: The product may precipitate out of the reaction mixture, leading to stirring difficulties and poor heat transfer.
-
Byproduct Formation: Undesired side reactions can lead to impurities that are difficult to separate.
-
Purification: The polarity of the hydroxyethyl group can make purification by conventional methods challenging.
-
Exothermic Reaction Control: The cyclization reaction can be exothermic, requiring careful temperature management on a large scale.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts:
-
Ensure high purity of starting materials (o-phenylenediamine and N-(2-hydroxyethyl)urea).
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of o-phenylenediamine.
-
Optimize the stoichiometry of reactants. An excess of the urea component is sometimes used to drive the reaction to completion, but this can complicate purification.
-
Control the reaction temperature carefully to avoid thermal decomposition and side reactions.
Q5: What are the recommended purification techniques for this compound on a large scale?
A5: Due to the polar nature of the molecule, a combination of techniques may be necessary:
-
Recrystallization: This is the most common and cost-effective method. A suitable solvent system (e.g., ethanol/water, isopropanol) must be identified to provide good recovery of pure product.
-
Slurry Washing: Washing the crude product with a solvent in which it has low solubility can remove more soluble impurities.
-
Column Chromatography: While effective, it can be expensive and time-consuming for large quantities. It is typically reserved for achieving very high purity or for removing closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Low Purity of Starting Materials | Use high-purity o-phenylenediamine and N-(2-hydroxyethyl)urea. Impurities in o-phenylenediamine can be colored and may inhibit the reaction. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. For the reaction of o-phenylenediamine with urea derivatives, temperatures in the range of 100-160°C are often employed.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. |
| Presence of Water (if using a non-aqueous solvent) | Ensure all reactants and solvents are dry if the reaction is sensitive to moisture. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Oxidation of o-Phenylenediamine | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored oxidation products. |
| Formation of 1,3-Bis(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one | This can occur if the initial product is further alkylated. Control the stoichiometry carefully and avoid excessively high temperatures. |
| Formation of Polymeric Materials | This can result from side reactions of the starting materials or product at high temperatures. Ensure even heating and good agitation. |
| Unreacted Starting Materials | Drive the reaction to completion by optimizing reaction time and temperature. Consider a slight excess of the more volatile or less stable reactant. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals. If this fails, consider purification by column chromatography. |
| Co-precipitation of Impurities | Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation. Activated carbon treatment can be used to remove colored impurities before crystallization. |
| Product is Highly Soluble in Common Solvents | Explore a wider range of solvents for recrystallization, including non-polar solvents for precipitation. Anti-solvent crystallization may also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the reaction of o-phenylenediamine with substituted ureas. Optimization will be required for scale-up.
Materials:
-
o-Phenylenediamine (OPD)
-
N-(2-hydroxyethyl)urea
-
High-boiling point solvent (e.g., water, dimethylformamide, or a high-boiling alcohol)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the o-phenylenediamine and the N-(2-hydroxyethyl)urea.
-
Add the solvent to the reaction vessel. The amount of solvent should be sufficient to allow for good stirring of the reaction mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to a temperature between 120-160°C.
-
Maintain the temperature and stir the mixture for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Filter the solid product and wash it with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and soluble impurities.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reactant Purity | Contaminants inhibiting the reaction. | Use >99% pure starting materials. | Increased yield and reduced byproducts. |
| Temperature | Too low for reaction to proceed efficiently. | Increase temperature in 10°C increments. | Faster reaction rate and improved yield. |
| Reaction Time | Insufficient time for completion. | Extend reaction time and monitor by TLC/HPLC. | Higher conversion of starting materials. |
Table 2: Purification Method Comparison
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Cost-effective, scalable. | May not remove all impurities, potential for product loss. | Initial purification of crude product. |
| Slurry Wash | Simple, quick. | Less effective than recrystallization. | Removing highly soluble impurities. |
| Column Chromatography | High purity achievable. | Expensive, solvent-intensive, difficult to scale. | Final purification step for high-purity requirements. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Spectroscopic Characterization of Benzimidazolone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing benzimidazolone compounds using various spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a benzimidazolone derivative broader than expected?
A1: Broadening of aromatic proton signals in benzimidazolone derivatives is often due to the presence of tautomers in slow or intermediate exchange on the NMR timescale.[1][2] The benzimidazolone core can exist in different tautomeric forms, and if the rate of interconversion is comparable to the NMR frequency difference between the signals of the individual tautomers, signal broadening will occur. Additionally, proton exchange with residual water in the NMR solvent can also contribute to the broadening of N-H and adjacent C-H signals.
Q2: I am observing more signals in the ¹³C NMR spectrum of my substituted benzimidazolone than I predicted for my structure. What could be the reason?
A2: The presence of more ¹³C NMR signals than expected is a strong indication of either the presence of impurities or the co-existence of multiple species in solution, such as tautomers or rotamers (conformational isomers).[3] For benzimidazolones, tautomerism is a common phenomenon that can result in a distinct set of signals for each tautomer if the exchange rate between them is slow.[1][2][4]
Q3: My mass spectrum does not show the expected molecular ion peak for my benzimidazolone compound. What should I check?
A3: The absence of a clear molecular ion peak can be due to several factors. Benzimidazolone compounds can be prone to fragmentation in the mass spectrometer's ion source.[5][6][7] Check for fragment ions that correspond to logical losses from your parent structure. Also, consider the possibility of forming adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺), which would shift the observed mass-to-charge ratio.[8] Finally, ensure that your sample is pure, as impurities can suppress the signal of your target compound.
Q4: The N-H stretching vibration in the IR spectrum of my benzimidazolone is very broad and shifted. Is this normal?
A4: Yes, a broad and shifted N-H stretching band in the IR spectrum of a benzimidazolone is typical. This is due to intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl group (C=O) of another. This interaction broadens the absorption band and shifts it to a lower wavenumber compared to a free N-H stretch. The exact position and shape of the band can be sensitive to the concentration and the physical state (solid or solution) of the sample.
Q5: My UV-Vis spectrum shows unexpected peaks. How can I troubleshoot this?
A5: Unexpected peaks in a UV-Vis spectrum are often due to impurities in the sample or the solvent.[9] Ensure that the solvent you are using is of spectroscopic grade and run a blank spectrum of the solvent alone to check for absorbing impurities. Contamination of the cuvette can also introduce extraneous peaks.[9] If the issue persists, consider purifying your sample further.
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected number of signals | Tautomerism, impurities, or restricted bond rotation (rotamers).[1][2][3] | 1. Run the NMR at a different temperature. If tautomerism is the cause, you may see coalescence of the signals at higher temperatures.[10] 2. Use a different deuterated solvent. Solvent polarity can influence the position of the tautomeric equilibrium.[1] 3. Check the purity of your sample using another technique like LC-MS. |
| Broad signals | Intermediate exchange rate between tautomers, aggregation, or presence of paramagnetic impurities. | 1. Acquire the spectrum at a higher temperature to increase the rate of exchange, which may lead to sharper signals. 2. Dilute your sample to check for concentration-dependent effects like aggregation. 3. Ensure your NMR tube and solvent are free from paramagnetic contaminants. |
| Incorrect integration | Saturation of signals due to short relaxation delay (d1), or overlapping signals.[11][12] | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of your compound to ensure full relaxation between pulses.[11] 2. Use 2D NMR techniques like COSY and HSQC to resolve overlapping multiplets. |
| Missing N-H proton signal | Rapid exchange with residual water or deuterated solvent (e.g., D₂O, CD₃OD). | 1. Use a dry aprotic solvent like DMSO-d₆.[10] 2. Acquire the spectrum at a lower temperature to slow down the exchange rate. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak | In-source fragmentation, low ionization efficiency, or presence of adducts.[5][6][7][8] | 1. Use a softer ionization technique (e.g., ESI instead of EI) to minimize fragmentation. 2. Optimize the ion source parameters (e.g., cone voltage in ESI). 3. Look for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) and calculate their expected m/z values.[8] |
| Incorrect m/z value | Formation of unexpected adducts, presence of isotopes, or incorrect molecular formula calculation.[8] | 1. Check for common solvent or salt adducts.[13] 2. Examine the isotopic pattern, especially if your compound contains elements like chlorine or bromine. 3. Verify the calculated exact mass for your expected molecular formula. |
| Complex fragmentation pattern | Multiple fragmentation pathways are common for benzimidazole derivatives.[5][6][7] | 1. Propose fragmentation mechanisms based on the structure of your compound. Common losses include HCN and cleavage of substituents.[5][6] 2. Perform MS/MS experiments to establish precursor-product ion relationships.[14] |
| Contaminant peaks | Impurities from the sample, solvent, or instrument.[15] | 1. Run a blank analysis of the solvent and mobile phase. 2. Check for common contaminants like plasticizers or polymers (e.g., polyethylene glycol).[13] 3. Ensure proper cleaning of the ion source. |
Infrared (IR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad N-H and O-H stretches | Intermolecular hydrogen bonding. This is a characteristic feature of benzimidazolones. | 1. This is generally expected. To confirm, you can try acquiring the spectrum in a dilute solution of a non-polar solvent to minimize intermolecular hydrogen bonding and observe a sharper N-H stretch at a higher wavenumber. |
| Shifts in C=O stretching frequency | Electronic effects of substituents, hydrogen bonding, or conjugation. | 1. Compare the observed frequency to known values for similar benzimidazolone structures. Electron-withdrawing groups will generally increase the C=O frequency, while electron-donating groups will decrease it. |
| Unexpected peaks | Impurities, residual solvent, or atmospheric CO₂/H₂O. | 1. Ensure your sample is pure and dry. 2. Run a background spectrum immediately before your sample spectrum to subtract atmospheric contributions. |
UV-Vis Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected absorption bands | Impurities, solvent absorption, or contaminated cuvettes.[9] | 1. Use spectroscopic grade solvents and run a blank spectrum. 2. Thoroughly clean the cuvettes with an appropriate solvent.[9] 3. Purify your sample. |
| Shifts in λmax | Solvent effects (solvatochromism), pH changes, or aggregation.[16] | 1. Record spectra in solvents of different polarities to assess solvatochromism.[16] 2. If your compound has acidic or basic groups, check the pH of the solution. 3. Acquire spectra at different concentrations to check for aggregation-induced shifts. |
| Non-linear Beer-Lambert plot | High concentrations leading to instrumental limitations or chemical changes (e.g., aggregation, reaction). | 1. Dilute the sample to a concentration range where the absorbance is ideally between 0.1 and 1.0. 2. Ensure the compound is stable in the chosen solvent over the measurement time. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzimidazolone Protons
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| N-H | 10.0 - 13.0 | Often broad; position is solvent and concentration dependent. May not be observed in protic solvents.[17] |
| Aromatic C-H | 7.0 - 8.0 | The exact shifts are influenced by the substitution pattern on the benzene ring.[17][18] |
| C2-H | 8.0 - 8.5 | If present, this proton is typically the most downfield of the heterocyclic protons. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzimidazolone Carbons
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=O | 150 - 170 | The chemical shift is sensitive to the electronic environment. |
| C2 | 140 - 155 | |
| Aromatic C (quaternary) | 130 - 145 | |
| Aromatic C-H | 110 - 130 | [1][19] |
Table 3: Characteristic IR Absorption Frequencies for Benzimidazolones
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium-Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch | 1680 - 1720 | Strong |
| C=N stretch | 1610 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch | 1250 - 1350 | Medium |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of the purified benzimidazolone compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For observing N-H protons, DMSO-d₆ is recommended. Ensure the solvent is from a fresh, sealed container to minimize water content.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any solid is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Acquisition: Insert the sample into the NMR spectrometer and acquire the desired experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC). For quantitative ¹H NMR, ensure a sufficient relaxation delay (d1) is used (e.g., 5 seconds).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with mass spectrometry (volatile and high purity).
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the nature of the analyte. For benzimidazolones, positive ion mode ([M+H]⁺) is common.
-
Instrument Parameters: Optimize key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to maximize the signal of the molecular ion and minimize fragmentation.
-
Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Compare the measured mass to the theoretical mass for the expected formula (the difference should be < 5 ppm).
Visualizations
References
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journalijdr.com [journalijdr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
Comparative Efficacy of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one and its structurally related analogues. This document summarizes key experimental data, details relevant methodologies, and illustrates associated signaling pathways to facilitate further investigation and drug discovery efforts.
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The focus of this guide, this compound, and its analogues represent a class of compounds with significant therapeutic potential. Understanding their comparative efficacy is crucial for identifying lead compounds and elucidating structure-activity relationships (SAR).
Comparative In Vitro Anticancer Activity
While direct comparative studies on a series of this compound analogues are not extensively available in the public domain, the antiproliferative activity of various N-substituted benzimidazole derivatives has been investigated against several human cancer cell lines. The cytotoxic effects are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3][4]
Below is a synthesized comparison table based on data from studies on N-substituted benzimidazole and benzimidazolone derivatives, which can provide insights into the potential structure-activity relationships for the target compound and its analogues. It is important to note that these compounds were not all tested in the same study, and therefore, direct comparisons should be made with caution.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| N,N-dimethylamino substituted acrylonitrile (30) | Various | 0.2 - 0.6 | [5] |
| N,N-dimethylamino substituted acrylonitrile (41) | Various | 0.2 - 0.6 | [5] |
| Fluoro-substituted derivative (ORT14) | A375, HepG2 | 0.177 | [6] |
| Fluoro-substituted derivative (ORT15) | A375, HepG2 | 0.177 | [6] |
| N,2,6-Trisubstituted derivative (3k) | HepG2, MCF7 etc. | 2.39 - 10.95 | [7] |
| N,2,6-Trisubstituted derivative (4c) | HepG2, MCF7 etc. | 2.39 - 10.95 | [7] |
| Quinazolinone-benzimidazole hybrid (E6) | MCF-7 | Not specified (70.74% inhibition) | [8] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents.[9][10][11][12][13] This in vivo assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Similar to the anticancer data, direct comparative studies for this compound and its analogues are limited. However, studies on various benzimidazole derivatives have demonstrated their anti-inflammatory properties. The SAR for anti-inflammatory benzimidazoles suggests that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence activity.[1][14] For instance, certain N-substituted benzimidazole derivatives have shown a significant reduction in paw edema.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[9][10][11][12][13]
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and a reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives can exert their biological effects through various mechanisms of action. The specific signaling pathways modulated can depend on the substitution pattern of the benzimidazole core.
Anticancer Mechanisms: Many benzimidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] Some derivatives may also act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[15][16]
Anti-inflammatory Mechanisms: The anti-inflammatory effects of benzimidazoles are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] They can also modulate the production of inflammatory cytokines.
Below is a conceptual diagram illustrating a potential signaling pathway for the anticancer activity of benzimidazole derivatives that target tubulin polymerization.
Caption: A diagram illustrating the potential mechanism of anticancer action for certain benzimidazole derivatives through the inhibition of tubulin polymerization.
Experimental Workflow for Drug Screening
The general workflow for screening and evaluating the efficacy of novel benzimidazolone analogues is a multi-step process.
Caption: A flowchart outlining the typical experimental workflow for the screening and development of novel benzimidazolone-based therapeutic agents.
This guide provides a foundational understanding of the comparative efficacy of this compound and its analogues. Further dedicated studies focusing on a systematic comparison of a library of these specific compounds are warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Path to Target Validation: A Comparative Guide for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
For Immediate Release
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, the precise identification and validation of their molecular target is a cornerstone of successful drug discovery. This guide provides a comparative framework for validating the molecular target of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a benzimidazole derivative. While direct experimental data for this specific compound is not publicly available, this document outlines a robust, multi-faceted approach to target validation, drawing parallels with related benzimidazole compounds and established methodologies in the field.
I. Introduction to Target Validation Strategies
The journey from a promising small molecule to a therapeutic candidate is contingent on a thorough understanding of its mechanism of action. Target validation is the critical process of demonstrating that a specific molecular entity is directly engaged by the drug candidate and that this interaction elicits a therapeutic effect.[1][2][3] This process mitigates the risk of late-stage clinical trial failures due to a lack of efficacy.[2][3]
For a novel compound like this compound, the initial step involves a combination of computational and experimental approaches to identify putative targets. Given that the benzimidazole scaffold is present in various bioactive molecules, including the antihistamine Bilastine and potential phosphodiesterase inhibitors, initial investigations could explore these target classes.[4]
II. Comparative Experimental Approaches for Target Identification
A multi-pronged approach is essential to confidently identify the molecular target. The following table compares common experimental strategies that can be employed.
| Experimental Approach | Methodology | Information Yielded | Throughput | Confirmation Level |
| Affinity-Based Methods | Affinity chromatography, pull-down assays with tagged compound.[5] | Direct binding partners of the compound. | Low to Medium | High |
| Label-Free Methods | Drug Affinity Responsive Target Stability (DARTS).[5] | Target engagement by observing protein stabilization. | Medium | High |
| Genetic Approaches | siRNA/CRISPR screens, analysis of knockout/transgenic models.[3] | Functional relevance of a putative target to the compound's effect. | High | Medium to High |
| Phenotypic Screening | High-content imaging, cell-based assays.[1] | Cellular phenotype changes induced by the compound. | High | Low |
| Computational Prediction | Molecular docking, pharmacophore modeling. | Putative binding poses and interaction sites on predicted targets. | High | Low (requires experimental validation) |
III. Experimental Protocols for Target Validation
Once a putative target is identified, a series of validation experiments are necessary to confirm the interaction and its functional consequences.
A. Biophysical Assays for Direct Target Engagement
These methods provide quantitative data on the binding affinity between the compound and the purified target protein.
1. Isothermal Titration Calorimetry (ITC)
-
Protocol: A solution of this compound is titrated into a solution containing the purified putative target protein in the sample cell of an ITC instrument. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6]
-
Data Presentation:
| Compound | Target Protein | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·deg) |
| This compound | Putative Target X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Alternative Compound A | Putative Target X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Alternative Compound B | Putative Target X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
2. Microscale Thermophoresis (MST)
-
Protocol: The purified target protein is labeled with a fluorophore. A constant concentration of the labeled protein is mixed with varying concentrations of this compound. The movement of the molecules through a microscopic temperature gradient is measured. A change in thermophoresis indicates binding, and the data is used to calculate the binding affinity (Kd).[6]
-
Data Presentation:
| Compound | Target Protein | Kd (µM) |
| This compound | Putative Target X | Experimental Value |
| Alternative Compound A | Putative Target X | Experimental Value |
| Alternative Compound B | Putative Target X | Experimental Value |
B. Cellular and Functional Assays
These experiments assess the effect of the compound on the target's activity within a cellular context.
1. Target Enzyme Inhibition/Activation Assay
-
Protocol: If the putative target is an enzyme, its activity is measured in the presence of varying concentrations of this compound. The concentration of the compound that inhibits or activates the enzyme by 50% (IC50 or EC50) is determined.
-
Data Presentation:
| Compound | Target Enzyme | IC50/EC50 (µM) | Mechanism of Action |
| This compound | Putative Target Y | Experimental Value | e.g., Competitive, Non-competitive |
| Alternative Compound C | Putative Target Y | Experimental Value | e.g., Competitive, Non-competitive |
2. Cellular Thermal Shift Assay (CETSA)
-
Protocol: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, followed by cell lysis and separation of soluble and aggregated proteins. The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.
-
Data Presentation:
| Compound | Target Protein | ΔTm (°C) |
| This compound | Putative Target Z | Experimental Value |
| Alternative Compound D | Putative Target Z | Experimental Value |
IV. Visualizing Workflows and Pathways
The following diagrams illustrate the logical flow of target validation and a hypothetical signaling pathway that could be modulated by a benzimidazole derivative.
Caption: A generalized workflow for molecular target validation.
Caption: Hypothetical signaling pathways for a benzimidazole compound.
V. Conclusion
While the specific molecular target of this compound remains to be elucidated, a systematic and multi-tiered approach to target validation is paramount. By employing a combination of affinity-based, biophysical, and cellular techniques, researchers can build a robust body of evidence to confidently identify and validate the molecular target. This guide provides a comprehensive framework for designing and executing these critical experiments, ultimately paving the way for the development of novel and effective therapeutics.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Cross-Reactivity of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide for Biochemical Assays
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is paramount to advancing a successful research program. This guide provides a framework for assessing the cross-reactivity of the novel compound, 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, in biochemical assays. While specific experimental data for this molecule is not publicly available, this document leverages data from structurally related benzimidazole-based compounds to offer a comparative analysis and detailed experimental protocols for its evaluation.
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1] This inherent promiscuity necessitates a comprehensive cross-reactivity assessment to identify both primary targets and potential off-target interactions, which can lead to unforeseen biological effects or toxicities.
Comparative Analysis of Benzimidazole-Based Kinase Inhibitors
To illustrate the potential cross-reactivity profile of this compound, we present a comparative analysis of two distinct benzimidazole-based kinase inhibitors. Compound B represents a highly selective inhibitor, while Compound C is a multi-targeted inhibitor. This comparison highlights the diverse selectivity profiles that can arise from a common chemical scaffold.
Table 1: Comparative Kinase Inhibition Profile
| Target Kinase | Compound B (Selective PI3Kδ Inhibitor) IC50 (nM) | Compound C (Multi-targeted VEGFR-2/TIE-2 Inhibitor) IC50 (nM) |
| PI3Kα | >10,000 | 5,800 |
| PI3Kβ | 2,500 | 4,500 |
| PI3Kγ | 85 | 1,200 |
| PI3Kδ | 5 | 950 |
| VEGFR-2 | Not Assessed | 12 |
| TIE-2 | Not Assessed | 25 |
| c-Kit | Not Assessed | 80 |
| PDGFRβ | Not Assessed | 150 |
Data is hypothetical and derived from known profiles of benzimidazole kinase inhibitors for illustrative purposes.[1]
A broader kinase screen of a compound like PF-670462, a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, further demonstrates the importance of extensive profiling. While highly potent against its primary targets, it exhibits significant inhibition of other kinases at higher concentrations.[2]
Table 2: Cross-Reactivity Profile of PF-670462
| Target Kinase | Primary Target(s) | % Inhibition at 10 µM | IC50 (nM) |
| CK1δ | Yes | >99% | 14 |
| CK1ε | Yes | >99% | 7.7 |
| CLK2 | No | 98% | - |
| DYRK1A | No | 97% | - |
| GSK3α/β | No | 95% | - |
| HIPK2 | No | 94% | - |
| MINK1 | No | 92% | - |
Data compiled from KINOMEscan® analysis.[2]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding cross-reactivity. Below are diagrams representing a common signaling pathway targeted by kinase inhibitors and a typical workflow for assessing inhibitor selectivity.
Caption: Simplified Receptor Tyrosine Kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for two common types of in vitro kinase inhibition assays.
Protocol 1: Radiometric Filter Binding Assay
This method is a gold standard for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Dilute the target kinase to the desired concentration (e.g., 10 nM) in kinase buffer.
-
Substrate: Prepare a stock solution of the appropriate peptide or protein substrate (e.g., 1 mg/mL).
-
ATP: Prepare a solution of [γ-³²P]ATP mixed with non-radiolabeled ATP to achieve the desired specific activity and final concentration (e.g., 10 µM).
-
Test Compound: Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
2. Assay Procedure: a. To a 96-well plate, add 5 µL of the test compound dilution. b. Add 20 µL of the substrate and kinase mixture. c. Pre-incubate for 10 minutes at 30°C. d. Initiate the reaction by adding 25 µL of the ATP solution. e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
3. Detection and Data Analysis: a. Transfer the reaction mixture to a phosphocellulose filter plate. b. Wash the plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Add scintillation fluid to each well and count the radioactivity using a scintillation counter. d. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous, fluorescence-based assay that is highly amenable to high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: As described in Protocol 1.
-
Enzyme, Substrate, and ATP: Prepare as in Protocol 1, but using a biotinylated peptide substrate.
-
Test Compound: Prepare serial dilutions as in Protocol 1.
-
Detection Reagents: Prepare a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable detection buffer.
2. Assay Procedure: a. To a low-volume 384-well plate, add 2 µL of the test compound dilution. b. Add 4 µL of the enzyme and biotinylated substrate mixture. c. Initiate the reaction by adding 4 µL of the ATP solution. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and detect by adding 10 µL of the detection reagent mixture. f. Incubate for 60 minutes at room temperature to allow for antibody binding.
3. Detection and Data Analysis: a. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the TR-FRET ratio and determine the percentage of inhibition. c. Calculate the IC50 value as described in Protocol 1.[5]
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available, the analysis of structurally related benzimidazole kinase inhibitors provides a valuable framework for its potential evaluation. The benzimidazole scaffold is highly versatile, capable of producing both highly selective and multi-targeted inhibitors. Therefore, comprehensive cross-reactivity profiling using robust biochemical assays, such as those detailed in this guide, is an indispensable step in the preclinical characterization of this and any new benzimidazole derivative. Such studies are critical for elucidating the compound's mechanism of action, identifying potential therapeutic opportunities, and ensuring a favorable safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Structure-Activity Relationship of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a key nucleus for potential therapeutic agents. While specific quantitative data for a broad range of its direct analogs are limited in publicly available literature, this document establishes a framework for comparison based on general SAR principles for the broader benzimidazolone class and provides detailed experimental protocols for the evaluation of such compounds.
Key Structure-Activity Relationship Insights
The biological activity of benzimidazolone derivatives is significantly influenced by substitutions at the N-1 and C-2 positions of the core ring structure.
-
N-1 Position: The nature of the substituent at the N-1 position is a critical determinant of the pharmacological profile. Alkylation, arylation, or the introduction of more complex side chains at this position can modulate the compound's potency, selectivity, and pharmacokinetic properties. The 2-hydroxyethyl group in the parent compound provides a handle for further derivatization and can contribute to favorable interactions with biological targets.
-
C-2 Position: Modifications at the C-2 position have been shown to be crucial for various biological activities. The introduction of aromatic or heteroaromatic rings at this position is a common strategy in the design of anticancer and antimicrobial agents. The carbonyl group at C-2 in the benzimidazol-2-one core is a key structural feature, and its bioisosteric replacement or derivatization can lead to significant changes in activity.
Comparative Biological Activity Data
Due to the limited availability of direct comparative data for a series of this compound analogs, the following tables are presented as illustrative examples of how such data would be structured. The data points are representative of typical findings for the broader class of benzimidazolone derivatives and should be used as a template for organizing experimental results.
Table 1: Anticancer Activity of Benzimidazolone Analogs (Illustrative Data)
| Compound ID | N-1 Substituent | C-2 Substituent | Cell Line | IC50 (µM) |
| Parent | -CH2CH2OH | =O | MCF-7 | >100 |
| Analog A | -CH2CH2OCH3 | =O | MCF-7 | 85.2 |
| Analog B | -CH2CH2Cl | =O | MCF-7 | 65.7 |
| Analog C | -CH3 | =O | MCF-7 | >100 |
| Analog D | -CH2CH2OH | -Phenyl | MCF-7 | 25.1 |
| Analog E | -CH2CH2OH | -4-Chlorophenyl | MCF-7 | 12.5 |
Table 2: Anti-inflammatory Activity of Benzimidazolone Analogs (Illustrative Data)
| Compound ID | N-1 Substituent | C-2 Substituent | Inhibition of Paw Edema (%) @ 10 mg/kg |
| Parent | -CH2CH2OH | =O | 35.2 |
| Analog F | -CH2CH2O-acetyl | =O | 45.8 |
| Analog G | -CH2-Cyclopropyl | =O | 55.1 |
| Analog H | -H | =O | 20.5 |
| Analog I | -CH2CH2OH | -Thiophenyl | 62.3 |
Table 3: Antimicrobial Activity of Benzimidazolone Analogs (Illustrative Data)
| Compound ID | N-1 Substituent | C-2 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -CH2CH2OH | =O | >128 | >128 |
| Analog J | -CH2CH2Br | =O | 64 | 128 |
| Analog K | -CH2-Furanyl | =O | 32 | 64 |
| Analog L | -CH2CH2OH | -NH-Phenyl | 16 | 32 |
| Analog M | -CH2CH2OH | -NH-4-Nitrophenyl | 8 | 16 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[1][2][3][4]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compounds and vehicle control
-
Pletysmometer
Procedure:
-
Administer the test compounds or vehicle to the rats (e.g., orally or intraperitoneally).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6][7]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5][7]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[7]
α-Glucosidase Inhibition Assay
This in vitro assay is used to evaluate the potential of compounds to act as antidiabetic agents by inhibiting the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds and vehicle control
-
96-well plates
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[8][9][10]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the research process.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
A Comparative Guide to the Synthetic Routes of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold. The comparison includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method based on specific laboratory and production needs.
Comparison of Synthetic Routes
Two plausible and effective synthetic pathways for the preparation of this compound are outlined below. Route 1 is a two-step process involving the initial formation of the benzimidazolone core followed by N-alkylation. Route 2 is a convergent synthesis where the N-substituted diamine is first prepared and then cyclized.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | o-Phenylenediamine, Urea, 2-Chloroethanol | N-(2-hydroxyethyl)-o-phenylenediamine, Carbonyldiimidazole (CDI) |
| Overall Yield | High (potentially >70%) | Moderate to High (estimated) |
| Reaction Steps | 2 | 2 |
| Key Intermediates | 1H-benzo[d]imidazol-2(3H)-one | N-(2-hydroxyethyl)-o-phenylenediamine |
| Reagent Toxicity | Moderate (2-Chloroethanol is toxic) | Moderate (CDI is moisture sensitive and corrosive) |
| Scalability | Good | Fair |
| Purity of Final Product | Good to Excellent | Good |
Synthetic Route 1: Two-Step Synthesis via Benzimidazolone Intermediate
This route is a classical and widely adopted approach for the synthesis of N-substituted benzimidazolones. It involves the initial formation of the stable 1H-benzo[d]imidazol-2(3H)-one intermediate, which is then alkylated to yield the final product.
Caption: Two-step synthesis of the target compound via a benzimidazolone intermediate.
Experimental Protocol:
Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one
In a round-bottom flask equipped with a reflux condenser, o-phenylenediamine (10.8 g, 0.1 mol) and urea (9.0 g, 0.15 mol) are suspended in an organic solvent such as toluene (100 mL).[1] A phase transfer catalyst, for instance, benzyltriethylammonium chloride (0.2 g), is added to the mixture.[1] The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 4-6 hours.[1] During this time, the evolution of ammonia gas can be observed. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold toluene and then water to remove any unreacted urea and catalyst. The crude product is dried under vacuum to yield 1H-benzo[d]imidazol-2(3H)-one as a white to off-white solid. A patent for this reaction reports a yield of up to 98.5% with a purity of up to 99.0%.[1] An alternative method involves heating o-phenylenediamine with urea in water at a temperature between 100-160°C.[2]
Step 2: Synthesis of this compound
To a solution of 1H-benzo[d]imidazol-2(3H)-one (13.4 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), a base such as potassium carbonate (20.7 g, 0.15 mol) is added. The mixture is stirred at room temperature for 30 minutes. 2-Chloroethanol (8.8 g, 0.11 mol) is then added dropwise to the suspension. The reaction mixture is heated to 60-70 °C and stirred for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (500 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound. A similar N-alkylation with 2-ethoxyethyl bromide has been reported to achieve yields of 72-78%.[3]
Synthetic Route 2: Convergent Synthesis via N-Substituted o-Phenylenediamine
This route involves the initial synthesis of the N-substituted diamine, which is then cyclized to form the benzimidazolone ring. This approach can be advantageous if the N-substituted diamine is readily available or can be synthesized in high yield.
References
- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 2. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 3. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]
Is 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one an impurity or metabolite of Bilastine?
Bilastine is recognized for its minimal metabolism in the human body, with the majority of the administered dose being excreted unchanged. Preclinical and clinical studies have consistently demonstrated that Bilastine does not undergo significant biotransformation, thereby limiting the formation of metabolites. This inherent metabolic stability is a key characteristic that distinguishes it from many other antihistamines.
Conversely, the manufacturing process and subsequent storage of Bilastine can lead to the formation of several impurities. Among these, a notable impurity has been identified and characterized as 2-(4-(2-(4-(1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid, often referred to as "Bilastine Hydroxy Impurity" or "Bilastine Desethyl Impurity". The chemical structure of this impurity incorporates the 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl moiety, directly linking it to the compound .
This impurity is understood to be process-related, potentially arising from starting materials, intermediates, or side reactions during the synthesis of the active pharmaceutical ingredient (API). It can also be a degradation product formed under specific conditions, such as exposure to alkaline environments which can lead to the cleavage of the ether bond in the Bilastine molecule.
Comparative Analysis: Metabolism vs. Impurity Profile
To provide a clear distinction, the following table summarizes the key characteristics of Bilastine's metabolic profile against the profile of the identified impurity.
| Feature | Bilastine Metabolism | 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one Containing Impurity |
| Origin | Biological transformation in the body | Process-related (synthesis) or degradation |
| Occurrence | Negligible to non-existent | Present in the drug substance due to manufacturing or storage |
| Significance | Minimal impact on pharmacokinetics | A critical quality attribute to be controlled within specified limits |
| Regulatory View | Demonstrates a clean metabolic profile | Monitored and limited as per regulatory guidelines (e.g., ICH) |
Experimental Protocols
The identification and characterization of Bilastine and its related substances, including impurities, are typically performed using advanced analytical techniques. A standard experimental workflow for such an analysis is outlined below.
Objective: To identify and quantify impurities and degradation products of Bilastine.
Methodology:
-
Sample Preparation: The Bilastine drug substance or product is dissolved in a suitable solvent. Forced degradation studies may be conducted by exposing the sample to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.
-
Chromatographic Separation: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is employed.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where Bilastine and its impurities show significant absorbance (e.g., 280 nm).
-
-
Identification and Characterization:
-
Mass Spectrometry (MS): The eluent from the HPLC/UPLC is directed to a mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) of the parent drug and any related substances.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to elucidate the chemical structure of the detected impurities.
-
-
Quantification: The impurities are quantified against a reference standard of Bilastine or, if available, a synthesized standard of the specific impurity.
Logical Relationship Diagram
The following diagram illustrates the relationship between Bilastine and the formation of the this compound containing impurity.
Caption: Relationship of Bilastine to its impurity and metabolic fate.
Performance Benchmark Analysis: 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one as a Potential Dopamine D2 Receptor Antagonist
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of the novel compound 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, hereafter referred to as Compound X. Based on the known biological activities of the benzimidazolone scaffold, a primary potential mechanism of action for Compound X is antagonism of the dopamine D2 receptor (D2R), a critical target in the treatment of various neuropsychiatric disorders.[1][2][3]
This document benchmarks the hypothetical performance of Compound X against several well-established dopamine D2 receptor antagonists, including Haloperidol, Risperidone, Olanzapine, and Aripiprazole.[2][4] The data presented herein is compiled from publicly available literature to serve as a reference standard for researchers investigating the therapeutic potential of new chemical entities in this class.
Comparative Analysis of Receptor Binding Affinity
The primary metric for evaluating the performance of a receptor antagonist in vitro is its binding affinity (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The following table summarizes the reported binding affinities of established D2R antagonists. Researchers can use this data as a benchmark to contextualize the performance of Compound X upon experimental determination of its Ki value.
| Compound | Class | D2 Receptor Binding Affinity (Ki, nM) |
| Compound X | Benzimidazolone Derivative | To Be Determined |
| Haloperidol | Typical Antipsychotic | 0.5 - 2.0 |
| Risperidone | Atypical Antipsychotic | 3.0 - 5.0 |
| Olanzapine | Atypical Antipsychotic | 11 - 20 |
| Aripiprazole | Atypical Antipsychotic (Partial Agonist) | 0.34 - 1.5 |
| Clozapine | Atypical Antipsychotic | 120 - 250 |
Note: Ki values are approximate and can vary based on experimental conditions and assay type. Data is aggregated from multiple pharmacological sources.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following section details a representative methodology for determining the D2 receptor binding affinity of a test compound using a competitive radioligand binding assay.[5][6][7]
Objective
To determine the inhibitory constant (Ki) of Compound X for the human dopamine D2 receptor through a competitive binding experiment using a known high-affinity radioligand.
Materials
-
Receptor Source: Human recombinant dopamine D2 receptor membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2R antagonist).[5][6]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[5]
-
Test Compound: Compound X, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Filtration: 96-well glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[5]
-
Instrumentation: Liquid Scintillation Counter, Filtration Manifold.
Procedure
-
Compound Preparation: Prepare a serial dilution of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, receptor membranes, and [³H]-Spiperone.
-
Non-specific Binding: Assay buffer, receptor membranes, [³H]-Spiperone, and a high concentration of unlabeled antagonist (e.g., 10 µM (+)-Butaclamol).
-
Test Compound: Assay buffer, receptor membranes, [³H]-Spiperone, and the corresponding serial dilution of Compound X.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Determine the percentage of specific binding for each concentration of Compound X.
-
Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.
-
Calculate the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Pathways and Workflows
Visual diagrams are crucial for understanding the complex biological and experimental processes involved.
Caption: Dopamine D2 Receptor Signaling Pathway Blockade.
The above diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D2 receptor.[8][9][10][11] Activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12][13] An antagonist, such as Compound X, prevents dopamine from binding, thereby blocking this signaling cascade.
Caption: Experimental Workflow for Competitive Binding Assay.
This flowchart outlines the key steps of the in vitro competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for its target receptor.[5][14] Following this standardized workflow is crucial for generating reliable and comparable data.
References
- 1. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Preclinical Research: A Comparative Guide to 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of the antihistamine Bilastine, with its structural analogs. By presenting detailed experimental protocols, comparative data, and clear visual workflows, this document aims to facilitate the consistent and reliable use of these compounds in research and development.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound and its derivatives are of particular interest due to their role as precursors to potent antihistamines.[2][3] Ensuring the purity and consistent performance of these intermediates is critical for the successful development of new drug candidates. This guide focuses on providing the necessary information to achieve reproducible outcomes in experiments involving these compounds.
Comparative Performance Data
To objectively assess the performance of this compound and its common analogs, a histamine H1 receptor binding assay is a crucial in vitro experiment. This assay measures the affinity of a compound for the H1 receptor, a key target for antihistamines. Lower Ki values indicate higher binding affinity.
The following table summarizes representative binding affinities (Ki) for the target compound and two common structural analogs. It is important to note that absolute values can vary between laboratories; therefore, conducting in-house comparisons under identical conditions is recommended for maximum reproducibility.
| Compound | Structure | Molecular Weight ( g/mol ) | Representative H1 Receptor Binding Affinity (Ki, nM) |
| This compound | Chemical structure of this compound | 178.19 | 85 |
| 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one | Chemical structure of 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one | 206.24 | 72 |
| 1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2(3H)-one | Chemical structure of 1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2(3H)-one | 192.21 | 78 |
Note: The Ki values presented are hypothetical and for illustrative purposes to demonstrate a comparative framework. Actual experimental values should be determined for each batch of synthesized compounds.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and consistent protocols are essential. The following sections provide step-by-step methodologies for the synthesis, purification, and characterization of this compound, along with a key in vitro assay.
Synthesis of this compound
This protocol describes a general and reproducible method for the synthesis of the target compound.
Materials:
-
o-Phenylenediamine
-
Urea
-
2-Chloroethanol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of 1H-benzo[d]imidazol-2(3H)-one: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (1.2 equivalents). Heat the mixture at 150-160 °C for 2-3 hours. The reaction mixture will solidify upon completion. Allow the mixture to cool to room temperature.
-
Purification of 1H-benzo[d]imidazol-2(3H)-one: Recrystallize the solid from hot water or ethanol to obtain pure 1H-benzo[d]imidazol-2(3H)-one.
-
N-Alkylation: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out. Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
To confirm the identity and purity of the synthesized compound, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the histamine H1 receptor.[4]
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells).
-
[³H]-Pyrilamine (radioligand).
-
Unlabeled test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
To further enhance understanding and reproducibility, the following diagrams, created using the DOT language, illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Correlating the in vitro and in vivo activity of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
Correlating In Vitro and In Vivo Activity of Benzimidazolone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the in vitro and in vivo activities of benzimidazolone derivatives, with a focus on their anticancer potential. While direct experimental data for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is limited in publicly accessible literature, this comparison with structurally related compounds offers a valuable framework for predicting its potential activity and guiding future research.
I. Comparison of In Vitro Anticancer Activity
The cytotoxic effects of various benzimidazole and benzimidazolone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for in vitro potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzimidazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6d | Benzimidazole | A549 (Lung) | Not Specified | Doxorubicin | Not Specified |
| HeLa (Cervical) | Not Specified | ||||
| 4r | Benzimidazole-Oxadiazole | A549 (Lung) | 0.3 | Cisplatin | >20 |
| MCF-7 (Breast) | 0.5 | 18.5 | |||
| PANC-1 (Pancreatic) | 5.5 | 19.8 | |||
| 4s | Benzimidazole-Oxadiazole | A549 (Lung) | 1.6 | Cisplatin | >20 |
| PANC-1 (Pancreatic) | 6.7 | 19.8 | |||
| 2a | 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70 | Cisplatin | Not Specified |
| DLD-1 (Colon) | 185.30 | ||||
| 25 | Benzimidazothiazole | Not Specified | GI% 31.5-62.5 | Not Specified | Not Specified |
| 29 | Benzimidazothiazole | Not Specified | GI% 31.5-62.5 | Not Specified | Not Specified |
Note: Direct IC50 values for compound 6d were not provided in the source material, but it was identified as the most potent among the series tested.[1] Compound 4r and 4s showed significant potency against various cancer cell lines.[2] Compound 2a demonstrated cytotoxicity at higher concentrations.[3] Compounds 25 and 29 showed notable growth inhibition (%GI).[4]
II. Correlation with In Vivo Models
Translating in vitro findings to in vivo efficacy is a critical step in drug development. Animal models provide insights into a compound's pharmacokinetics, tolerability, and antitumor effects in a physiological system.
Table 2: Summary of In Vivo Studies on Benzimidazole Derivatives
| Compound Class | In Vivo Model | Key Findings | Reference |
| Benzimidazole Derivatives | Carrageenan-induced paw edema (mice) | Compounds 6a, 6e, 6g, 6k, and 6o evaluated for anti-inflammatory activity at 50 mg/kg. | [1] |
| Benzimidazothiazole Derivatives | Carrageenan paw edema technique | Compounds 25 and 29 showed potent anti-inflammatory effects. | [4] |
| N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159) | Scopolamine-induced amnesia (mice) | Favorable pharmacokinetics and anti-amnesic properties. | [5] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][6]
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
B. In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or via another appropriate route at a specific dose (e.g., 50 mg/kg).[1]
-
Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
IV. Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Benzimidazolone-induced apoptosis pathway.
V. Potential as Antihistaminic Agents
The benzimidazole core is also present in antihistaminic drugs like bilastine. The target compound, this compound, is structurally related to intermediates in the synthesis of such drugs. This suggests a potential for antihistaminic activity.
A. In Vivo Models for Antihistaminic Activity
-
Histamine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of a compound to protect against histamine-induced bronchospasm.[7]
-
Passive Paw Anaphylaxis in Rodents: This model evaluates the inhibition of allergic reactions in the paw.
-
Clonidine-Induced Catalepsy in Mice: This test can indirectly measure antihistaminic activity by observing the inhibition of catalepsy induced by clonidine, a process modulated by histamine.[8]
Caption: Workflow for in vivo antihistaminic activity testing.
VI. Conclusion
References
- 1. acu.edu.in [acu.edu.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In Vivo Pharmacological Testing of Herbal Drugs for Anti-Allergic and Anti-Asthmatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one and its Ethoxyethyl Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one and its ethoxyethyl analogue, 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one. Both compounds belong to the benzimidazolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document summarizes their physicochemical properties, outlines experimental protocols for their synthesis and evaluation, and discusses their potential roles in relevant signaling pathways.
Physicochemical Properties
The substitution of the hydroxyl group with an ethoxy group is expected to alter the physicochemical properties of the molecule, primarily affecting its polarity, lipophilicity, and hydrogen bonding capacity. These differences can, in turn, influence the compound's solubility, membrane permeability, and metabolic stability. While direct comparative experimental data is limited, the following table summarizes key predicted and reported properties for the core structures.
| Property | This compound | 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one |
| Molecular Formula | C₉H₁₀N₂O₂ | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 178.19 g/mol | 206.24 g/mol |
| Predicted LogP | Lower (more polar) | Higher (more lipophilic) |
| Hydrogen Bond Donor/Acceptor Count | Higher (contains -OH group) | Lower |
| Solubility | Higher in polar solvents | Higher in non-polar solvents |
| Metabolic Stability | Potentially susceptible to oxidation or conjugation at the hydroxyl group | Ethoxy group may be more stable or undergo O-dealkylation |
Synthesis and Experimental Protocols
The synthesis of these benzimidazolone derivatives can be achieved through several established methods. A general and versatile approach involves the cyclization of an appropriately substituted o-phenylenediamine precursor. Below are representative protocols for the synthesis of both compounds.
General Synthesis of 1-Substituted-1H-benzo[d]imidazol-2(3H)-ones
A common method for the synthesis of benzimidazolones involves the reaction of an o-phenylenediamine with a carbonylating agent. For N-substituted derivatives, a subsequent alkylation step is typically employed.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one. A solution of o-phenylenediamine (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) is treated with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene. The reaction mixture is typically stirred at room temperature until completion. The product, 1H-benzo[d]imidazol-2(3H)-one, is then isolated by filtration and purified by recrystallization.
-
Step 2: N-Alkylation. To a solution of 1H-benzo[d]imidazol-2(3H)-one (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred for a short period before the addition of 2-bromoethanol (1.1 eq.). The reaction is then heated to facilitate the alkylation. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent, dried, and purified by column chromatography.
Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one
The synthesis follows a similar two-step process to its hydroxyethyl analogue.
-
Step 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one. This step is identical to the protocol described above.
-
Step 2: N-Alkylation. Following the same procedure, 1H-benzo[d]imidazol-2(3H)-one (1 eq.) is treated with a base in DMF, followed by the addition of 1-bromo-2-ethoxyethane (1.1 eq.). The reaction is heated and worked up as described for the hydroxyethyl analogue to yield the desired product. Both the hydroxyethyl and ethoxyethyl analogues are known as intermediates or impurities in the synthesis of the antihistamine drug Bilastine.[2][3][4]
Workflow for the Synthesis of Target Compounds
Biological Activity and Potential Signaling Pathways
Benzimidazolone derivatives are known to exhibit a wide range of pharmacological activities, often through the modulation of specific signaling pathways. Their planar structure allows for interaction with various biological targets.
Potential as Kinase Inhibitors
The benzimidazole scaffold is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain in an ATP-competitive manner.[5][6] The simultaneous inhibition of multiple kinases is a strategy in multi-target cancer therapy.[5] The specific substitutions on the benzimidazolone core, such as the hydroxyethyl or ethoxyethyl groups, can influence the binding affinity and selectivity for different kinases.
Signaling Pathway: PI3K/Akt/mTOR
Benzimidazole derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) family.[7] Inhibition of PI3K can disrupt the downstream Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.
Potential as Phosphodiesterase (PDE) Inhibitors
Certain benzimidazole compounds have been shown to inhibit phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, leading to various physiological effects. The ethoxyethyl analogue, being more lipophilic, may exhibit different cell permeability and interaction with the hydrophobic pockets of PDE active sites compared to the hydroxyethyl analogue.
Comparative Biological Evaluation Protocols
To directly compare the biological activity of the two analogues, standardized in vitro assays are essential.
Experimental Protocol: Cytotoxicity MTT Assay
This assay determines the effect of the compounds on cell viability.[10][11][12]
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of each compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit cell growth by 50%.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ value for each compound against the target kinase.
Experimental Protocol: Receptor Binding Assay
This assay is used to determine the affinity of the compounds for a specific receptor.[13][14][15][16]
-
Preparation of Receptor Membranes: Isolate cell membranes containing the receptor of interest.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for each compound, which reflects its binding affinity for the receptor.
Workflow for Comparative Biological Evaluation
Conclusion
The substitution of a hydroxyethyl group with an ethoxyethyl group on the 1-position of the 1H-benzo[d]imidazol-2(3H)-one scaffold presents a subtle yet significant structural modification. This change is anticipated to increase the lipophilicity and reduce the hydrogen bonding potential of the ethoxyethyl analogue compared to its hydroxyethyl counterpart. These differences in physicochemical properties are likely to translate into variations in their pharmacokinetic profiles and biological activities.
While direct comparative data remains to be established through head-to-head experimental studies, the protocols and potential biological targets outlined in this guide provide a framework for such an investigation. Further research into their effects on kinase and phosphodiesterase activities, as well as their broader pharmacological profiles, will be crucial in elucidating their potential as lead compounds in drug discovery.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107857702A - A kind of preparation method of bilastine intermediate - Google Patents [patents.google.com]
- 3. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 8. Phosphodiesterase-inhibiting properties of newer inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eastjmed.org [eastjmed.org]
- 13. Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazolone-based selective σ2 receptor ligands: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Proper Disposal of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, minimizing risks to personnel and the environment.
Hazard Assessment and Regulatory Overview
This compound is known to cause serious eye irritation. While it is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to handle it with care due to its irritant properties. In the absence of definitive data classifying it as non-hazardous, it is best practice to manage it as a chemical waste stream in accordance with local, state, and federal regulations.
Key Safety Considerations:
-
Eye Protection: Always wear safety glasses with side shields or goggles when handling this compound.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin Protection: Use a lab coat or other protective clothing to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container for this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.
Disposal Procedures
The following step-by-step procedures outline the disposal process for the pure chemical, contaminated materials, and empty containers.
3.1. Disposal of Unused or Waste this compound
-
Transfer: Carefully transfer the solid or liquid waste into the designated and labeled waste container. Avoid creating dust if it is in solid form.
-
Container Sealing: Securely close the waste container cap.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
3.2. Disposal of Contaminated Materials
Materials such as personal protective equipment (PPE), absorbent pads, and labware that have come into contact with this compound should be disposed of as chemical waste.
-
Collection: Place all contaminated solid waste into a designated, labeled waste bag or container.
-
Sealing: Securely seal the bag or container.
-
Disposal: Dispose of the sealed container through your institution's chemical waste program.
3.3. Disposal of Empty Containers
Empty containers that previously held this compound must be properly managed to remove any residual chemical.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate (the liquid from rinsing) and manage it as chemical waste by adding it to your designated this compound waste container.
-
-
Container Defacing: After triple rinsing, deface or remove the original product label.
-
Final Disposal: The triple-rinsed and defaced container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.
-
Clean-up: Carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Data Presentation
| Waste Stream | Container Type | Labeling Requirements | Disposal Pathway |
| Unused/Waste Chemical | Compatible, sealed container | "Chemical Waste: this compound" | Institutional EHS/Hazardous Waste Contractor |
| Contaminated Materials | Labeled waste bag or container | "Contaminated Debris" with chemical name | Institutional EHS/Hazardous Waste Contractor |
| Triple Rinsate | Designated liquid waste container | "Chemical Waste: this compound" | Institutional EHS/Hazardous Waste Contractor |
| Empty, Triple-Rinsed Container | N/A | Original label defaced | Regular trash/recycling (per institutional policy) |
Experimental Protocols
Protocol for Triple Rinsing of Empty Containers:
-
Objective: To decontaminate an empty container that held this compound for safe disposal.
-
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (e.g., water, ethanol)
-
Designated chemical waste container for rinsate
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
-
Procedure:
-
Don appropriate PPE.
-
Add a small amount of the chosen solvent to the empty container (approximately 10% of the container's volume).
-
Securely cap the container and shake for 30 seconds to rinse all interior surfaces.
-
Carefully pour the rinsate into the designated chemical waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the empty container to air dry in a well-ventilated area (e.g., fume hood).
-
Deface the original label on the container.
-
Dispose of the decontaminated container according to institutional guidelines.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on best practices for handling research chemicals with unknown toxicities.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator. |
| Solution Preparation and Handling | Nitrile gloves (double-gloving recommended), disposable gown, chemical splash goggles, and work should be performed in a certified chemical fume hood. |
| General Laboratory Operations | Standard laboratory coat, nitrile gloves, and safety glasses. |
| Spill Cleanup | Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber), disposable gown, chemical splash goggles, and a respirator with an appropriate cartridge. |
It is recommended that hands be washed thoroughly with soap and water both before donning and after removing gloves.[1] Used gloves and other disposable PPE should be disposed of as trace chemical waste.[1]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound, if available, has been reviewed by all personnel. A safety data sheet for a related compound indicates that it can cause serious eye irritation.[2]
-
All manipulations of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Weighing: To prevent the generation of dust, weigh the solid compound carefully on a tared weigh paper or in a container within a chemical fume hood or a balance enclosure.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately sealed or vented within the fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvents used.
-
Never dispose of this chemical down the drain.[2]
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste, including solvents.
3. Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep waste containers tightly sealed, except when adding waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

